Atr-IN-13
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24FN9O |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(3R)-4-[7-[1-(5-fluoro-3-pyridinyl)-3,5-dimethylpyrazol-4-yl]-3-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-3-methylmorpholine |
InChI |
InChI=1S/C24H24FN9O/c1-14-13-35-7-6-32(14)22-9-21(34-24(29-22)19(12-28-34)20-4-5-27-30-20)23-15(2)31-33(16(23)3)18-8-17(25)10-26-11-18/h4-5,8-12,14H,6-7,13H2,1-3H3,(H,27,30)/t14-/m1/s1 |
InChI Key |
SQYGYXGOJYZQEI-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ATR-IN-13 in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: The Critical Role of ATR in Genome Integrity
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic stability. ATR is activated in response to a broad range of DNA lesions and replication stress, which can arise from endogenous sources like metabolic byproducts or exogenous insults such as genotoxic agents. Once activated, ATR orchestrates a multifaceted response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, thereby preventing the propagation of damaged DNA to daughter cells. Due to the heightened replication stress and frequent DNA damage characteristic of cancer cells, the ATR pathway is often constitutively active, making it a prime target for therapeutic intervention.
ATR-IN-13 is a potent and selective inhibitor of ATR kinase. By targeting the catalytic activity of ATR, this compound disrupts the DDR, leading to the accumulation of unrepaired DNA damage and ultimately, cell death, particularly in cancer cells with a high dependence on the ATR pathway for survival. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the DNA damage response, relevant signaling pathways, and its potential as a therapeutic agent.
Mechanism of Action: this compound and the DNA Damage Response
The ATR Signaling Pathway
The activation of the ATR signaling cascade is initiated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA). This structure is a common intermediate in various DNA metabolic processes, including DNA replication and repair. The ATR-interacting protein (ATRIP) binds directly to RPA-coated ssDNA, recruiting the ATR kinase to the site of DNA damage. Full activation of ATR kinase activity is a multi-step process involving several other proteins, including the RAD9-RAD1-HUS1 (9-1-1) checkpoint clamp and TopBP1.
Once activated, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (CHK1) being a key effector. Phosphorylation of CHK1 on Ser317 and Ser345 by ATR leads to its activation. Activated CHK1, in turn, phosphorylates a range of targets to elicit the appropriate cellular response.
Key Downstream Effects of ATR Inhibition by this compound
This compound, by inhibiting the kinase activity of ATR, prevents the phosphorylation and activation of its downstream targets, leading to several critical consequences for the cell:
-
Abrogation of Cell Cycle Checkpoints: A primary function of the ATR-CHK1 pathway is to induce cell cycle arrest, providing time for DNA repair. Activated CHK1 phosphorylates and inactivates CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting ATR, this compound prevents the activation of CHK1, leading to the abrogation of the G2/M and intra-S phase checkpoints. This forces cells with damaged DNA to proceed through the cell cycle, often resulting in mitotic catastrophe and cell death.
-
Replication Fork Destabilization: During DNA replication, ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into double-strand breaks (DSBs). Inhibition of ATR by this compound leads to the destabilization of these forks, resulting in an accumulation of DSBs and increased genomic instability.
-
Inhibition of DNA Repair: The ATR pathway is also involved in promoting various DNA repair pathways, including homologous recombination (HR). By inhibiting ATR, this compound can impair the cell's ability to repair DNA damage, further contributing to the accumulation of lethal lesions.
Quantitative Data on this compound Efficacy
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Kinase Assay | 2 | [1] |
Note: The table above provides the known biochemical potency of this compound. For a comparative perspective, the following table presents IC50 values for other well-characterized ATR inhibitors in various cancer cell lines, demonstrating the typical range of activity for this class of compounds. This data is for illustrative purposes and does not represent the activity of this compound.
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| M4344 | H146 | Small Cell Lung | 0.028 |
| M4344 | H82 | Small Cell Lung | 0.035 |
| M4344 | DMS114 | Small Cell Lung | 0.042 |
| VE-822 | U2OS | Osteosarcoma | ~0.5 |
| VE-822 | A549 | Lung Cancer | ~2.0 |
| AZD6738 | HCT116 | Colon Cancer | ~1.0 |
| AZD6738 | HT29 | Colon Cancer | ~1.0 |
Experimental Protocols
Western Blotting for Phospho-CHK1 (Ser345)
This protocol is a standard method to assess the activity of the ATR pathway by measuring the phosphorylation of its direct downstream target, CHK1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345) and Mouse anti-total CHK1
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired duration. Include a positive control (e.g., treatment with a DNA damaging agent like hydroxyurea or UV radiation) and a negative control (vehicle-treated).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345) and total CHK1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The level of phospho-CHK1 relative to total CHK1 indicates the extent of ATR pathway inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) to assess the effect of this compound on cell cycle checkpoints.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Cell Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Visualizations of Key Concepts
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Synthetic Lethality with this compound in ATM-deficient Cells.
References
ATR-IN-13: A Technical Guide to a Potent and Selective ATR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATR-IN-13 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. As a central regulator of the DNA Damage Response (DDR), ATR kinase is a prime therapeutic target in oncology.[1] It plays a critical role in responding to replication stress and a broad range of DNA damage, safeguarding genomic integrity.[1] Many cancer cells exhibit increased reliance on the ATR signaling pathway for survival due to underlying defects in other DDR pathways (such as ATM or p53 loss) or oncogene-induced replication stress.[2] This creates a synthetic lethal relationship that can be exploited by ATR inhibitors. This compound, also known as compound A9, emerges from a class of pyrazolopyrimidine compounds designed to target this vulnerability.[2][3] By inhibiting ATR, this compound can abrogate cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death, particularly in tumor cells.[4] This guide provides an in-depth overview of this compound, including its biochemical potency, the foundational ATR signaling pathway, and detailed protocols for its preclinical evaluation.
Data Presentation
Quantitative data is essential for evaluating the efficacy and specificity of a kinase inhibitor. The following tables summarize the key biochemical data for this compound and provide a comparative landscape with other known ATR inhibitors.
Table 1: Biochemical Potency of this compound
| Compound Name | Target Kinase | IC50 | Reference |
| This compound | ATR | 2 nM | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
This compound originates from a patent disclosure where compounds were assessed for selectivity against other kinases within the PI3K-like kinase (PIKK) family.[2] While specific IC50 values for this compound against off-target kinases are not publicly detailed, the patent confirms testing against ATM, DNA-PK, PI3K, and mTOR.[2] For context, the selectivity of other well-characterized ATR inhibitors is presented below. High selectivity for ATR over these related kinases is a critical attribute, as it minimizes off-target effects and potential toxicity.[1]
| Compound Name | ATR IC50 | ATM IC50 | DNA-PK IC50 | mTOR IC50 | PI3Kα IC50 | Reference(s) |
| This compound | 2 nM | Tested | Tested | Tested | Tested | [2][3] |
| Berzosertib (VE-822) | 19 nM (cellular) | >1,000 nM | >1,000 nM | >1,000 nM | - | [5] |
| Ceralasertib (AZD6738) | 1 nM | >2,500 nM | >2,500 nM | 9 nM | - | [6] |
| AZ20 | 5 nM | >1,000 nM | >1,000 nM | 40 nM | - | [6] |
| VE-821 | 26 nM | >5,000 nM | >5,000 nM | >5,000 nM | >5,000 nM | [6] |
Values are biochemical IC50 unless otherwise noted. "Tested" indicates that selectivity assays were performed as per the compound's originating patent, but specific quantitative data is not publicly available.
Signaling Pathway Visualization
Understanding the mechanism of action of this compound requires knowledge of the ATR signaling pathway. The following diagram illustrates the canonical activation and function of ATR in response to DNA damage and replication stress.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and efficacy of this compound.
Cell Viability Assay (MTT Assay for IC50 Determination)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the IC50 of a compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known DDR defects)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 3,000-10,000 cells/well) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium from the DMSO stock. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (including vehicle control) to the respective wells.
-
Incubation: Incubate the plates for the desired exposure time, typically 72 hours (37°C, 5% CO2).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[7] Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for ATR Activity (pChk1 Ser345)
This protocol assesses the ability of this compound to inhibit ATR kinase activity within the cell by measuring the phosphorylation of its direct downstream target, Chk1, at serine 345.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation) to induce ATR activity
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345) and Mouse anti-total Chk1
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce ATR activity by adding a DNA damaging agent (e.g., 2 mM HU for 4 hours or exposing to 10 J/m² UV-C and allowing to recover for 1 hour).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against pChk1 (Ser345) (diluted in 5% BSA/TBST) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Chk1.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method is used to determine the effect of this compound on cell cycle distribution, specifically its ability to abrogate the G2/M checkpoint arrest induced by DNA damage.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., Etoposide or ionizing radiation)
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) / RNase A Staining Solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat one set of cells with a DNA damaging agent to induce G2/M arrest. Treat a second set with the DNA damaging agent in combination with this compound. Include untreated and vehicle-only controls. Incubate for a relevant period (e.g., 24 hours).
-
Cell Harvesting: Harvest cells, including any floating cells, by trypsinization. Centrifuge and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells (e.g., at 500 x g for 5 minutes) and carefully decant the ethanol.[3] Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution.[3]
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence should be collected on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of the different treatment groups.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATR/CHK1 inhibitors and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A9 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
An In-depth Technical Guide: Understanding Synthetic Lethality with ATR Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the principles and applications of synthetic lethality induced by ATR (Ataxia-Telangiectasia and Rad3-related) kinase inhibitors, with a focus on the potent inhibitor Atr-IN-13, in the context of cancer therapy. This document outlines the core mechanisms, presents quantitative data for key compounds, provides detailed experimental protocols, and visualizes complex pathways and workflows.
Introduction: The ATR Pathway and Synthetic Lethality
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Central to this network are the phosphoinositide 3-kinase-related kinases (PIKKs), including ATM (Ataxia-Telangiectasia Mutated) and ATR. While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is activated by a broad range of DNA damage and replication stress, particularly the presence of single-stranded DNA (ssDNA).[1] In many cancer cells, oncogene activation leads to increased replication stress, creating a dependency on the ATR pathway for survival.[2][3]
The concept of "synthetic lethality" offers a promising therapeutic window. It describes a situation where the loss of function in either of two genes individually is viable for a cell, but their simultaneous loss results in cell death.[1] Many tumors harbor mutations that inactivate key DDR genes, such as ATM or TP53. These cancer cells become critically dependent on the remaining DDR pathways, like the ATR signaling cascade, for survival.[1][4] Inhibiting ATR in such a genetically compromised background is a key synthetic lethal strategy, leading to the selective killing of cancer cells while sparing normal, healthy cells.[4][5][6]
This compound is a potent and selective ATR kinase inhibitor with a reported IC50 of 2 nM in enzymatic assays, making it a valuable tool for investigating this therapeutic approach.[7][8]
Core Mechanism: The Synthetic Lethal Interaction of ATR Inhibition with ATM Deficiency
ATM and ATR have partially overlapping but distinct roles in the DDR. ATM's role in responding to DSBs includes activating the tumor suppressor p53 to induce G1 cell cycle arrest.[1] In contrast, ATR is the master regulator of the S and G2/M checkpoints, stabilizing stalled replication forks and facilitating DNA repair to resolve replication stress.
In cancer cells with loss-of-function mutations in the ATM or TP53 genes, the crucial G1 checkpoint is often defective.[9] These cells are unable to arrest the cell cycle to repair DNA damage before replication begins. Consequently, they become highly reliant on the ATR-mediated S and G2/M checkpoints to manage the resulting replication stress and prevent catastrophic DNA damage during mitosis.[9][10]
When an ATR inhibitor like this compound is introduced into an ATM-deficient cell, this last line of defense is removed. The inhibitor prevents the phosphorylation of ATR's key downstream target, Chk1, thereby abrogating the intra-S and G2/M checkpoints.[11][12] The cell is unable to halt its progression, enters mitosis with under-replicated and damaged DNA, and ultimately undergoes cell death through a process known as mitotic catastrophe.[9][10][13] This selective killing of ATM- or p53-deficient cancer cells is the foundation of the synthetic lethal approach.[5][14]
Caption: ATR/ATM signaling and the mechanism of synthetic lethality.
Quantitative Analysis of ATR Inhibitors
The potency of ATR inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which varies across different compounds and cell lines. The genetic background of the cancer cell, particularly the status of ATM and TP53, is a critical determinant of sensitivity.
Table 1: Potency of this compound and Related Compounds
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference(s) |
|---|---|---|---|---|
| This compound | Enzymatic Assay | ATR Kinase | 2 nM | [7][8] |
| Atr-IN-14 | Cell-based Assay | LoVo (Colon Cancer) | 64 nM | [15] |
| Atr-IN-18 | Enzymatic Assay | ATR Kinase | 0.69 nM | [15] |
| Atr-IN-18 | Cell-based Assay | LoVo (Colon Cancer) | 37.34 nM |[15] |
Table 2: Comparative Sensitivity of Cancer Cells to Various ATR Inhibitors
| Inhibitor | Cell Line | Cancer Type | ATM Status | p53 Status | IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|---|
| AZD6738 | SNU869 | Biliary Tract | Low | Low | 0.44 | [11] |
| AZD6738 | SNU478 | Biliary Tract | Low | Low | 0.46 | [11] |
| AZD6738 | SNU2670 | Biliary Tract | Low | High | > 10 | [11] |
| AZD6738 | LoVo | Colorectal | Proficient | Mutant | 0.52 | [12] |
| AZD6738 | NCI-H1373 | Lung | Proficient | Null | 5.32 | [12] |
| VE-821 | HT29 | Colorectal | Proficient | Mutant | ~0.7 (Cellular p-Chk1) | [4] |
| Berzosertib (VE-822) | HT29 | Colorectal | Proficient | Mutant | 0.019 |[16] |
Data indicates that cells with low levels of both ATM and p53 (e.g., SNU869, SNU478) are highly sensitive to ATR inhibition, whereas cells with high p53 expression can be resistant, demonstrating the principle of synthetic lethality.[11]
Experimental Protocols & Workflow
Validating the synthetic lethal effect of this compound involves a series of standard cell-based assays. The following protocols provide a framework for these key experiments.
Caption: Experimental workflow for validating synthetic lethality.
A. Cell Viability Assay (alamarBlue/MTT)
This assay quantifies the number of viable cells in a population after treatment with the inhibitor.
-
Cell Plating: Seed cancer cells (e.g., ATM-proficient and ATM-deficient lines) into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or 20 µL of alamarBlue reagent to each well.[17] Incubate for 2-4 hours at 37°C. For MTT, proceed to solubilization.
-
Solubilization (MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance (for MTT, ~570 nm) or fluorescence (for alamarBlue, Ex/Em ~560/590 nm) using a microplate reader.
-
Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[3]
B. Western Blotting for DDR Markers
This protocol is used to detect changes in key DDR proteins, such as the phosphorylation of Chk1 (a direct ATR target) and H2AX (γH2AX, a marker of DNA double-strand breaks).
-
Cell Culture and Treatment: Plate cells in 6-well or 10 cm dishes. Once they reach 70-80% confluency, treat them with this compound at a fixed concentration (e.g., 1 µM) for a specified time (e.g., 2-24 hours). A DNA damaging agent like hydroxyurea or UV radiation can be used as a positive control for ATR activation.[18]
-
Cell Lysis: Wash cells with ice-cold 1X PBS, then lyse them by adding 1X SDS sample buffer (e.g., Laemmli buffer).[19] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[19][20] Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., anti-p-Chk1 Ser345, anti-γH2AX Ser139, anti-Actin) overnight at 4°C with gentle agitation.[19][21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
C. Immunofluorescence for γH2AX Foci
This technique visualizes DNA damage within individual cells by staining for γH2AX, which forms distinct foci at the sites of DSBs.
-
Cell Culture: Grow cells on glass coverslips placed in 12- or 24-well plates.
-
Treatment: Treat cells with this compound as described for Western blotting.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS, then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody: Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI or Hoechst 33258.[22] Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software. An increase in foci in ATM-deficient cells treated with this compound compared to ATM-proficient cells indicates a synthetic lethal interaction.[22]
The Logical Framework of Synthetic Lethality
The relationship between ATM status, ATR inhibition, and cell fate can be distilled into a simple logical model, which forms the basis for patient selection in clinical settings.
Caption: Logical relationship of synthetic lethality.
Conclusion
The synthetic lethal strategy of targeting ATR in ATM- or p53-deficient cancers represents a rational and promising approach in precision oncology. Potent inhibitors like this compound are critical tools for exploiting this vulnerability. The methodologies outlined in this guide provide a robust framework for researchers to investigate this interaction, identify predictive biomarkers, and advance the development of targeted cancer therapies. The successful clinical translation of this strategy depends on the accurate identification of patients whose tumors harbor the specific genetic defects that confer sensitivity to ATR inhibition.
References
- 1. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
- 2. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A synthetic lethal screen reveals enhanced sensitivity to ATR inhibitor treatment in mantle cell lymphoma with ATM loss-of-function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. AZD6738 promotes the tumor suppressive effects of trifluridine in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ATR inhibitors as a synthetic lethal therapy for tumours deficient in ARID1A [researchrepository.ucd.ie]
- 14. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- 21. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
Whitepaper: A Technical Guide to the Target Validation of ATR Inhibition in ATM-Deficient Tumors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, offers a powerful paradigm for targeted cancer therapy. A prominent example of this is the relationship between the Ataxia-Telangiectasia Mutated (ATM) and the ATM and Rad3-related (ATR) kinases, two central regulators of the DNA Damage Response (DDR). Tumors with loss-of-function mutations in the ATM gene become critically dependent on the ATR signaling pathway to manage DNA replication stress and repair. This dependency creates a therapeutic vulnerability, where selective inhibition of ATR can lead to catastrophic DNA damage and cell death specifically in ATM-deficient cancer cells, while sparing normal, ATM-proficient tissues. This guide provides an in-depth technical overview of the preclinical validation of ATR as a therapeutic target in ATM-deficient tumors, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying biological pathways.
Introduction: The ATM/ATR Synthetic Lethal Axis
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity.[1] At the apex of this network are the phosphatidylinositol 3-kinase-related kinases (PIKKs), primarily ATM and ATR.[2] While both are key regulators, they have distinct and sometimes overlapping roles.
-
ATM (Ataxia-Telangiectasia Mutated) is the primary sensor and transducer of DNA double-strand breaks (DSBs).[3][4] Upon activation, ATM initiates signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis.[5][6]
-
ATR (ATM and Rad3-related) responds to a broader range of DNA lesions, particularly single-stranded DNA (ssDNA) that forms at stalled replication forks during S-phase, a condition known as replication stress.[7] ATR activation is critical for stabilizing these forks, regulating cell cycle checkpoints, and facilitating repair to prevent genomic instability.[8][9]
Loss-of-function mutations in the ATM gene are found in a variety of cancers, including gastric, prostate, and breast cancers.[8][10][11] These ATM-deficient tumors are impaired in their ability to respond to DSBs and exhibit increased reliance on the ATR pathway to cope with the resulting replication stress.[10][12] This creates a synthetic lethal relationship: inhibiting the remaining critical DDR kinase, ATR, in these tumors leads to replication fork collapse, accumulation of unrepaired DNA damage, and ultimately, cell death by mitotic catastrophe.[12][13] This targeted approach forms the basis for developing ATR inhibitors as a precision medicine strategy for patients with ATM-deficient cancers.[9][10]
Signaling Pathways and Mechanism of Action
The synthetic lethal interaction is rooted in the specific functions of the ATM and ATR signaling pathways.
ATM Signaling Pathway
In response to DSBs, the MRE11-RAD50-NBS1 (MRN) complex recognizes the break and recruits ATM.[3] Activated ATM then phosphorylates a host of downstream substrates, including CHK2 and p53, to orchestrate a G1/S checkpoint arrest and promote DSB repair, primarily through homologous recombination (HR).[4][6]
ATR Signaling Pathway
Replication stress leads to the formation of ssDNA, which is coated by Replication Protein A (RPA). The ATR-ATRIP complex is recruited to these RPA-coated ssDNA regions, leading to ATR activation.[2] Activated ATR then phosphorylates its primary effector, CHK1, which in turn triggers S and G2/M checkpoint arrests, prevents the firing of new replication origins, and stabilizes stalled replication forks to allow for repair.[9][14]
Synthetic Lethality Mechanism
In ATM-deficient tumors, the inability to properly repair DSBs leads to increased replication stress. These cells become hyper-dependent on the ATR-CHK1 pathway for survival. When an ATR inhibitor is introduced, this last line of defense is removed. Stalled replication forks are no longer protected and collapse into DSBs. Without functional ATM, these new breaks cannot be repaired, leading to an accumulation of genomic damage, premature entry into mitosis, and cell death via mitotic catastrophe.
Quantitative Preclinical Data
The synthetic lethal hypothesis is supported by extensive preclinical data demonstrating the selective activity of ATR inhibitors against ATM-deficient cancer models. The ATR inhibitor AZD6738 (Ceralasertib) has been widely studied in this context.
In Vitro Sensitivity
ATM-deficient cancer cell lines consistently show significantly greater sensitivity to ATR inhibitors compared to their ATM-proficient counterparts. This is typically measured by the half-maximal inhibitory concentration (IC50) in cell proliferation assays.
Table 1: In Vitro Sensitivity (IC50) of AZD6738 in ATM-Deficient vs. ATM-Proficient Cell Lines
| Cell Line | Cancer Type | ATM Status | AZD6738 IC50 (µM) | Reference |
|---|---|---|---|---|
| SNU-601 | Gastric | Deficient | ~0.1 | [8] |
| SNU-484 | Gastric | Proficient | >10 | [8] |
| LoVo | Colorectal | Deficient | ~0.47 | [4] |
| Multiple Lines | Various | Deficient | Significantly Lower | [10] |
| Multiple Lines | Various | Proficient | Higher | [10] |
Note: IC50 values are approximate and depend on assay conditions. Data compiled from multiple preclinical studies.[4][8][10]
In Vivo Efficacy
The selective activity observed in vitro translates to significant anti-tumor efficacy in in vivo models. Chronic daily oral dosing of AZD6738 as a monotherapy has shown significant, dose-dependent tumor growth inhibition in ATM-deficient xenograft models, an effect not seen in ATM-proficient models.[15][16] Similarly, the ATR inhibitor VX-970 (Berzosertib) robustly sensitized ATM-deleted prostate cancer models.[11]
Table 2: In Vivo Monotherapy Efficacy of ATR Inhibitors in ATM-Deficient Xenograft Models
| ATR Inhibitor | Cancer Model | ATM Status | Outcome | Reference |
|---|---|---|---|---|
| AZD6738 | Gastric Cancer Xenograft | Deficient | Significant tumor growth suppression | [8] |
| AZD6738 | Various Xenograft Models | Deficient | Significant tumor growth inhibition | [15][16] |
| AZD6738 | Various Xenograft Models | Proficient | No significant tumor growth inhibition | [15][16] |
| VX-970 | Prostate Cancer Xenograft | Deficient | Robustly sensitized to inhibition | [11] |
| VX-970 + Irinotecan | Colorectal Xenograft | N/A (WT) | Substantial tumor regression |[17] |
Key Experimental Protocols for Target Validation
Validating the ATR-ATM synthetic lethal relationship requires a suite of well-established molecular and cellular biology techniques.
Generation of ATM-Deficient Isogenic Cell Lines via CRISPR/Cas9
Creating an isogenic pair of cell lines (wild-type vs. ATM-knockout) is the gold standard for eliminating confounding genetic variables.[5][18]
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the ATM gene using a validated online tool to minimize off-target effects.
-
Vector Cloning: Clone the annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).[5]
-
Lentivirus Production & Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T) and transduce the target cancer cell line.
-
Selection: Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Monoclonal Isolation: Isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal populations.[19]
-
Knockout Validation: Expand clones and screen for ATM protein loss via Western Blot. Confirm genomic edits by Sanger or next-generation sequencing of the targeted locus.[20]
Colony Formation Assay
This long-term assay assesses the ability of a single cell to proliferate and form a colony, providing a robust measure of cytotoxicity.[6][21]
-
Cell Seeding: Prepare single-cell suspensions of both ATM-WT and ATM-KO cells. Seed a low, predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Treatment: Allow cells to adhere for 24 hours, then replace the medium with fresh medium containing a dose range of the ATR inhibitor.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
Staining: Aspirate the medium, wash gently with PBS, and fix the colonies with methanol for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Wash away excess stain with water and allow plates to dry. Count colonies (defined as >50 cells) manually or using an automated colony counter.[6] Calculate the surviving fraction for each dose relative to the vehicle-treated control.
Western Blotting for DDR Markers
Western blotting is used to confirm ATM knockout and to assess the activation state of DDR pathways upon ATR inhibitor treatment.
-
Cell Lysis: Treat ATM-WT and ATM-KO cells with the ATR inhibitor for a specified time (e.g., 24 hours). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., in 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C with gentle shaking.[22] Key primary antibodies include:
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence (IF) for γH2AX Foci
This technique visualizes DNA damage (DSBs) as discrete nuclear foci, allowing for quantification of DNA damage on a per-cell basis.[25]
-
Cell Culture: Seed ATM-WT and ATM-KO cells onto glass coverslips in a 12- or 24-well plate and allow them to adhere.
-
Treatment: Treat cells with the ATR inhibitor for the desired duration.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[26][27]
-
Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.[28]
-
Antibody Staining: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) for 1-2 hours at room temperature or overnight at 4°C.[29] After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Mounting and Imaging: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides with anti-fade mounting medium.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated software like ImageJ/Fiji.[27][28] A significant increase in foci in ATM-KO cells compared to ATM-WT cells after treatment indicates synthetic lethality.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content, revealing treatment-induced cell cycle arrest.[3]
-
Sample Preparation: Treat cells with the ATR inhibitor. Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. Fix for at least 2 hours at 4°C (or store at -20°C).[30]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[1]
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[30]
-
Analysis: Gate on single cells and analyze the DNA content histogram. The accumulation of cells in S-phase or G2/M is indicative of ATR inhibitor-induced checkpoint activation or mitotic arrest.[2]
Conclusion and Future Directions
The preclinical data strongly support the validation of ATR as a therapeutic target in ATM-deficient tumors. The profound and selective cytotoxicity demonstrated across numerous in vitro and in vivo models provides a compelling rationale for the clinical development of ATR inhibitors for this molecularly defined patient population.[8][10][11][15][31] The experimental protocols detailed herein represent a robust framework for identifying and validating novel ATR inhibitors and further exploring the boundaries of the ATM/ATR synthetic lethal relationship.
Future work will focus on refining patient selection biomarkers beyond simple ATM loss, understanding potential resistance mechanisms, and exploring rational combination strategies. As several ATR inhibitors, including berzosertib and ceralasertib, advance through clinical trials, this foundational preclinical work is critical for translating the promise of synthetic lethality into effective therapies for cancer patients.[12][16][32]
References
- 1. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 3. Colony-forming assay [bio-protocol.org]
- 7. revvity.com [revvity.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM Loss Confers Greater Sensitivity to ATR Inhibition than PARP Inhibition in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AZD6738 [openinnovation.astrazeneca.com]
- 16. researchgate.net [researchgate.net]
- 17. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATM and ATR gene editing mediated by CRISPR/Cas9 in Chinese Hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
- 21. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 22. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 23. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
- 24. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 26. 2.1. Cell culture and γ-H2AX immunofluorescence (foci formation assay) [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cancer.wisc.edu [cancer.wisc.edu]
- 31. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 32. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ATR-IN-13 on Replication Fork Stability: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the cellular response to DNA replication stress, playing a pivotal role in maintaining genome integrity. Its functions are critical for the stabilization of stalled replication forks, prevention of catastrophic DNA damage, and ensuring the faithful completion of DNA synthesis. Consequently, ATR has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the effects of ATR-IN-13, a potent ATR inhibitor, on replication fork stability. We will delve into the molecular mechanisms governed by ATR, the consequences of its inhibition by this compound, present quantitative data on these effects, and provide detailed experimental protocols for their assessment.
The Central Role of ATR in Maintaining Replication Fork Stability
During DNA replication, the progression of replication forks can be impeded by various obstacles, including DNA lesions, tightly bound protein-DNA complexes, and difficult-to-replicate genomic regions. This phenomenon, known as replication stress, poses a significant threat to genomic stability. The ATR kinase is a central component of the replication stress response pathway.[1]
Activated ATR orchestrates a multi-pronged defense to protect the genome:
-
Cell Cycle Checkpoint Activation: ATR phosphorylates and activates its downstream effector kinase, CHK1.[1] Activated CHK1, in turn, phosphorylates and inactivates CDC25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest. This provides time for the cell to repair the DNA damage before proceeding to mitosis.
-
Suppression of Late-Riring Origins: To conserve the cellular supply of replication factors, such as Replication Protein A (RPA), ATR signaling suppresses the firing of new replication origins, particularly late-firing origins.[2][3][4]
-
Replication Fork Stabilization: ATR directly and indirectly promotes the stability of stalled replication forks, preventing their collapse into highly toxic DNA double-strand breaks (DSBs).[1] This involves preventing the degradation of the newly synthesized DNA strand and controlling fork reversal.[5]
This compound: Potent Inhibition of a Master Regulator
This compound is a highly potent inhibitor of ATR kinase.[6] By binding to the ATP-binding site of ATR, it effectively abrogates its kinase activity. This inhibition dismantles the protective mechanisms orchestrated by ATR, leading to profound consequences for replication fork stability, particularly in cancer cells which often exhibit high levels of intrinsic replication stress.
Quantitative Effects of ATR Inhibition on Replication Fork Dynamics
The inhibition of ATR by compounds like this compound has quantifiable effects on various aspects of DNA replication. While specific data for this compound is emerging, the effects of other well-characterized ATR inhibitors, such as VE-821 and AZD6738, provide a strong indication of the expected outcomes.
| Parameter | Inhibitor | Cell Line(s) | Observed Effect | Reference(s) |
| ATR Kinase Inhibition (IC50) | This compound | - | 2 nM | [6] |
| VE-821 | - | 26 nM | [7][8][9] | |
| AZD6738 (Ceralasertib) | - | 1 nM | [10] | |
| Cellular Proliferation (IC50) | VE-821 | AGS, MKN-45 | 13.7 µM, 11.3 µM (72h) | [11] |
| NU6027 | - | 6.7 µM | [12] | |
| Replication Fork Speed | AZD6738 (chronic) | U-2OS, HCT116 | Strong reduction in fork speed | [13][14] |
| ATR Inhibition (general) | Human cells | Can lead to fork slowing | [1][15] | |
| Nascent Strand Degradation | ATRi (general) | Human cells | Increased degradation by MRE11 and EXO1 | [5] |
| Dormant Origin Firing | AZD6738 | U2OS, BJ-hTERT | Increased dormant origin firing | [2][16][17] |
Key Consequences of this compound on Replication Fork Stability
The abrogation of ATR signaling by this compound leads to a cascade of events that destabilize replication forks and compromise genomic integrity.
Increased Dormant Origin Firing and RPA Exhaustion
ATR plays a crucial role in suppressing the firing of new replication origins in response to replication stress. Inhibition of ATR with compounds like this compound removes this regulatory brake, leading to widespread and uncontrolled firing of dormant origins.[2][3][4][16][17] This rapid initiation of replication at numerous sites can deplete the cellular pool of essential replication factors, most notably RPA. The resulting "RPA exhaustion" leaves single-stranded DNA (ssDNA) unprotected, rendering it vulnerable to breakage.
Nascent Strand Degradation
A critical function of ATR is to protect the newly synthesized DNA strand at stalled replication forks from degradation by cellular nucleases. When ATR is inhibited, stalled forks become susceptible to nucleolytic attack, primarily by the MRE11 and EXO1 nucleases.[5][18][19][20][21] This process, known as nascent strand degradation, leads to the shortening of the newly synthesized DNA strand and the accumulation of ssDNA gaps.
Replication Fork Collapse and Double-Strand Break Formation
The combination of uncontrolled origin firing, RPA exhaustion, and nascent strand degradation ultimately leads to the collapse of replication forks. A collapsed fork is a terminal event where the replication machinery disassembles, often resulting in the formation of a one-sided or a full DSB. These DSBs are highly cytotoxic lesions that, if not repaired, can trigger apoptosis or lead to gross chromosomal rearrangements. The inhibition of ATR has been shown to increase the levels of γH2AX, a marker for DSBs.[11][22]
Visualizing the Molecular Pathways and Experimental Workflows
To better understand the complex interplay of factors involved in replication fork stability and the impact of this compound, the following diagrams illustrate the key signaling pathways and experimental procedures.
ATR Signaling Pathway in Response to Replication Stress.
Consequences of ATR Inhibition on Replication Forks.
DNA Fiber Analysis Experimental Workflow.
Experimental Protocols
DNA Fiber Analysis for Replication Fork Dynamics
This assay allows for the direct visualization of individual DNA replication forks and is used to measure fork speed, stalling, and nascent strand degradation.[23][24][25][26]
Materials:
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Cell culture medium
-
PBS, Trypsin
-
Lysis buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Fixative (Methanol:Acetic Acid, 3:1)
-
2.5 M HCl
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies: Rat anti-BrdU (for CldU), Mouse anti-BrdU (for IdU)
-
Secondary antibodies: Anti-rat and anti-mouse conjugated to distinct fluorophores (e.g., Alexa Fluor 594, Alexa Fluor 488)
-
Glass microscope slides
Procedure:
-
Labeling: a. Incubate asynchronously growing cells with medium containing CldU (e.g., 25-50 µM) for a defined period (e.g., 20-30 minutes). b. Wash cells with pre-warmed medium. c. (Optional) Treat cells with this compound or other replication stress-inducing agents for the desired time. d. Incubate cells with medium containing IdU (e.g., 200-250 µM) for a defined period (e.g., 20-30 minutes).
-
Fiber Spreading: a. Harvest cells by trypsinization, wash with cold PBS, and resuspend at a concentration of approximately 1 x 10^6 cells/mL in cold PBS. b. Spot 2 µL of the cell suspension onto a glass slide. c. Add 7 µL of lysis buffer and incubate for 6-8 minutes at room temperature to lyse the cells and release the DNA. d. Tilt the slide at a 15-45° angle to allow the DNA to spread down the slide in a controlled manner. e. Allow the slides to air dry.
-
Fixation and Denaturation: a. Fix the DNA fibers in a fresh 3:1 solution of methanol:acetic acid for 10 minutes. b. Allow the slides to air dry completely. c. Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature. d. Wash the slides thoroughly with PBS (3 x 5 minutes).
-
Immunostaining: a. Block the slides with blocking buffer for 1 hour at room temperature in a humidified chamber. b. Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash slides with PBST (3 x 5 minutes). d. Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light. e. Wash slides with PBST (3 x 5 minutes) and once with PBS. f. Mount with an appropriate mounting medium.
-
Imaging and Analysis: a. Capture images using a fluorescence microscope. b. Measure the length of the CldU (red) and IdU (green) tracts using image analysis software (e.g., ImageJ). c. Fork Speed: Calculate based on the length of the IdU tract and the duration of the IdU pulse (kb/min, using a conversion factor of ~2.59 kb/µm).[24] d. Nascent Strand Degradation: In experiments with a replication stress agent applied after labeling, a decrease in the ratio of the second label to the first label (IdU/CldU) indicates degradation.[26] e. Fork Stalling: An increase in the percentage of CldU-only tracts (stalled forks) indicates an inability to restart replication.[23]
Immunofluorescence for RPA and γH2AX Foci
This method is used to visualize and quantify markers of replication stress (RPA foci, indicating ssDNA) and DNA double-strand breaks (γH2AX foci).[27][28][29][30][31]
Materials:
-
Cells grown on coverslips or in chamber slides
-
PBS
-
Pre-extraction buffer (optional, for clearer foci)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies: Rabbit anti-RPA, Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibodies: Anti-rabbit and anti-mouse conjugated to distinct fluorophores
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: a. Seed cells onto coverslips and allow them to adhere. b. Treat cells with this compound or other agents as required.
-
Fixation and Permeabilization: a. Wash cells with PBS. b. (Optional) Pre-extract soluble proteins by incubating with a cytoskeleton buffer on ice to reduce background staining.[27] c. Fix cells with 4% PFA for 15 minutes at room temperature. d. Wash with PBS (3 x 5 minutes). e. Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. f. Wash with PBS (3 x 5 minutes).
-
Immunostaining: a. Block with blocking buffer for 1 hour at room temperature. b. Incubate with primary antibodies (anti-RPA and anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash with PBST (3 x 5 minutes). d. Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light. e. Wash with PBST (3 x 5 minutes).
-
Mounting and Imaging: a. Stain nuclei with DAPI for 5 minutes. b. Wash briefly with PBS. c. Mount coverslips onto microscope slides using mounting medium. d. Acquire images using a fluorescence or confocal microscope.
-
Analysis: a. Quantify the number and intensity of RPA and γH2AX foci per nucleus using automated image analysis software. An increase in foci indicates an accumulation of ssDNA and DSBs, respectively.
Conclusion and Future Directions
This compound, as a potent inhibitor of the ATR kinase, fundamentally disrupts the cellular mechanisms that ensure the stability of DNA replication forks. By overriding cell cycle checkpoints, promoting uncontrolled origin firing, and leaving nascent DNA strands vulnerable to degradation, this compound induces a state of profound replication catastrophe. This leads to the accumulation of DNA double-strand breaks and ultimately triggers cell death. These effects are particularly pronounced in cancer cells with high intrinsic replication stress, providing a clear rationale for the clinical development of ATR inhibitors as anti-cancer agents. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the effects of this compound and other ATR inhibitors, paving the way for a deeper understanding of their mechanisms and the identification of patient populations most likely to benefit from this therapeutic strategy.
References
- 1. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dormant origin signaling during unperturbed replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ATR protects ongoing and newly assembled DNA replication forks through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. VE-821 | ATM/ATR | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. ATR-Mediated Global Fork Slowing and Reversal Assist Fork Traverse and Prevent Chromosomal Breakage at DNA Interstrand Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. The Targeting of MRE11 or RAD51 Sensitizes Colorectal Cancer Stem Cells to CHK1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rad51 protects nascent DNA from Mre11 dependent degradation and promotes continuous DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Smarcal1-Mediated Fork Reversal Triggers Mre11-Dependent Degradation of Nascent DNA in the Absence of Brca2 and Stable Rad51 Nucleofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 26. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 27. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. researchgate.net [researchgate.net]
- 31. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
Foundational Research on ATR Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. ATR is a master regulator of the DNA damage response (DDR), playing a critical role in maintaining genome integrity, particularly during DNA replication.[1][2] This document details the core components of the ATR pathway, its activation mechanisms, downstream cellular responses, and its significance as a therapeutic target in oncology. For researchers, this guide offers detailed experimental protocols and quantitative data to facilitate further investigation into this pivotal cellular process.
Core Principles of the ATR Signaling Pathway
The ATR signaling pathway is a crucial cellular mechanism that responds to a wide array of DNA damage and replication stress.[3][4] Unlike the related ATM kinase, which is primarily activated by DNA double-strand breaks (DSBs), ATR is activated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[2] This ssDNA/RPA platform serves as a beacon for the recruitment and activation of the ATR kinase, initiating a cascade of phosphorylation events that coordinate cell cycle checkpoints, DNA repair, and replication fork stability.[3][5]
Key Components of the ATR Pathway
The functionality of the ATR signaling network relies on the coordinated action of several key protein players:
-
ATR (Ataxia Telangiectasia and Rad3-related): A serine/threonine-protein kinase that acts as the central transducer of the signaling cascade.[6]
-
ATRIP (ATR-Interacting Protein): The obligate partner of ATR, essential for its stability and recruitment to sites of DNA damage through direct interaction with RPA-coated ssDNA.[2][6]
-
RPA (Replication Protein A): A heterotrimeric protein complex that binds to and stabilizes ssDNA, creating the platform for ATR-ATRIP recruitment.[2]
-
9-1-1 Complex (RAD9-RAD1-HUS1): A clamp-like complex that is loaded onto the 5' junction of ssDNA and double-stranded DNA (dsDNA) and is crucial for ATR activation.
-
TOPBP1 (Topoisomerase II Binding Protein 1): A key activator of ATR kinase activity, recruited to the 9-1-1 complex.[2]
-
ETAA1 (Ewing's Tumor-Associated Antigen 1): An alternative activator of ATR that binds to RPA-coated ssDNA.
-
CHK1 (Checkpoint Kinase 1): The primary downstream effector kinase of ATR. Its phosphorylation by ATR leads to the amplification of the DNA damage signal.[7]
Mechanism of ATR Activation
The activation of the ATR kinase is a multi-step process initiated by the detection of aberrant DNA structures.
-
Sensing DNA Damage: Various forms of DNA damage or replication stress lead to the formation of extended regions of ssDNA. This ssDNA is rapidly coated by the RPA complex.[2]
-
Recruitment of ATR-ATRIP: The ATR-ATRIP complex is recruited to the sites of damage through the direct interaction of ATRIP with the RPA-coated ssDNA.[2]
-
Loading of the 9-1-1 Complex: At the junction between ssDNA and dsDNA, the RAD17-RFC clamp loader loads the 9-1-1 complex onto the DNA.
-
Recruitment and Action of Activators: The loaded 9-1-1 complex facilitates the recruitment of TOPBP1. The interaction of TOPBP1 with the ATR-ATRIP complex induces a conformational change in ATR, leading to the stimulation of its kinase activity.[2] ETAA1 provides an alternative, 9-1-1 independent mechanism for ATR activation by directly binding to RPA-ssDNA.
-
Signal Amplification: Once activated, ATR phosphorylates a multitude of substrates, with CHK1 being a primary target. The phosphorylation of CHK1 on Ser317 and Ser345 is a critical step in amplifying the checkpoint signal.[8]
Downstream Cellular Responses to ATR Activation
Activated ATR orchestrates a multifaceted cellular response to ensure genomic stability. These responses primarily involve the regulation of cell cycle progression, stabilization of replication forks, and promotion of DNA repair.
Cell Cycle Checkpoint Control
A key function of the ATR pathway is to arrest the cell cycle, providing time for DNA repair before the cell enters mitosis.[9] This is primarily achieved through the ATR-CHK1 axis:
-
G2/M Checkpoint: Activated CHK1 phosphorylates and inactivates the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[10] Inactivation of CDC25C prevents the dephosphorylation and activation of CDK1, a key regulator of mitotic entry, thus leading to a G2/M arrest.[11]
-
S-Phase Checkpoint: The ATR-CHK1 pathway also plays a role in slowing down DNA replication during S-phase by inhibiting the firing of new replication origins.
Replication Fork Stability and Repair
During replication stress, ATR signaling is crucial for stabilizing stalled replication forks and preventing their collapse into DSBs. ATR phosphorylates numerous proteins involved in replication and repair, including components of the replisome, to promote fork restart and facilitate DNA repair processes.
Quantitative Data in ATR Signaling
Understanding the quantitative aspects of the ATR signaling pathway is essential for building accurate models of its function and for the development of targeted therapies. The following tables summarize key quantitative parameters for components of the ATR pathway.
| Parameter | Value | Substrate/Condition | Reference |
| Kinetic Parameters | |||
| Km of ATP for hPIP5K1α | 21.57 µM | In vitro kinase assay | [12] |
| Vmax of ATP for hPIP5K1α | 0.65 pmol·min-1 | In vitro kinase assay | [12] |
| Inhibitor Potency | |||
| Camonsertib (RP-3500) IC50 | 1.0 nM | Biochemical assay | [13] |
| Camonsertib (RP-3500) IC50 | 0.33 nM | Cell-based assay | [13] |
| ATRN-119 IC50 | < 20 nM | In vitro biochemical kinase assay | [14] |
| DDRi IC50 (in cellulo) | 100 nM | ATR-specific assay | [15] |
| ATRi IC50 (in cellulo) | 25 nM | ATR-specific assay | [15] |
Table 1: Quantitative Parameters of the ATR Signaling Pathway. This table provides a summary of key kinetic parameters and inhibitor potencies related to the ATR pathway.
Experimental Protocols for Studying ATR Signaling
This section provides detailed methodologies for key experiments used to investigate the ATR signaling pathway.
In Vitro ATR Kinase Assay for CHK1 Phosphorylation
This assay measures the ability of ATR to phosphorylate its substrate CHK1 in a controlled in vitro environment.
Materials:
-
Purified active ATR-ATRIP complex
-
Purified recombinant CHK1 protein (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES-NaOH pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
Phospho-CHK1 (Ser345) specific antibody for Western blotting
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified ATR-ATRIP complex and recombinant CHK1 in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (either radiolabeled or unlabeled).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Radiolabeled ATP: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the phosphorylated CHK1 by autoradiography.
-
Unlabeled ATP: Separate the reaction products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-CHK1 (Ser345) specific antibody.[10]
-
Co-Immunoprecipitation of the ATR-ATRIP Complex
This protocol is used to isolate the ATR-ATRIP complex from cell lysates to study its composition and interactions.
Materials:
-
Cell lysis buffer (e.g., IP lysis buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, with protease and phosphatase inhibitors).[16]
-
Antibody against ATR or ATRIP
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
Procedure:
-
Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.
-
Pre-clearing: (Optional) To reduce non-specific binding, incubate the cell lysate with protein A/G beads and a control IgG antibody, then remove the beads.
-
Immunoprecipitation: Add the specific antibody (anti-ATR or anti-ATRIP) to the pre-cleared lysate and incubate with gentle rotation at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of ATR and ATRIP.[17][18][19]
Quantitative Western Blot for Phospho-CHK1
This method allows for the quantification of CHK1 phosphorylation as a readout of ATR activity in cells.
Materials:
-
Cell lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-CHK1 (Ser345) and anti-total CHK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
Image analysis software
Procedure:
-
Sample Preparation: Treat cells with DNA damaging agents or ATR inhibitors as required. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-CHK1 and anti-total CHK1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Use image analysis software to quantify the band intensities for both phospho-CHK1 and total CHK1. Normalize the phospho-CHK1 signal to the total CHK1 signal to determine the relative level of phosphorylation.[21]
Cell Cycle Analysis by Flow Cytometry
This technique is used to assess the effect of ATR pathway modulation on cell cycle progression.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[22]
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use flow cytometry analysis software to generate a DNA content histogram. This will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24]
Visualizing ATR Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the ATR signaling pathway and related experimental workflows.
Conclusion
The ATR signaling pathway is a cornerstone of the DNA damage response, essential for the maintenance of genomic integrity. Its intricate network of protein interactions and downstream phosphorylation events provides a robust mechanism for cells to cope with replication stress and DNA damage. The central role of ATR in cell survival, particularly in cancer cells which often exhibit elevated levels of replication stress, has made it a prime target for therapeutic intervention. This technical guide provides a foundational understanding of the ATR pathway, supported by quantitative data and detailed experimental protocols, to empower researchers in their efforts to further unravel the complexities of this critical cellular process and to develop novel therapeutic strategies.
References
- 1. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ataxia telangiectasia and Rad3-related (ATR) inhibitor camonsertib dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. compartments.jensenlab.org [compartments.jensenlab.org]
- 7. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dna damage checkpoints | PPTX [slideshare.net]
- 10. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. DNA Damage Response: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ir.aprea.com [ir.aprea.com]
- 15. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Quaternary Structure of ATR and Effects of ATRIP and Replication Protein A on Its DNA Binding and Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATRIP Binding to Replication Protein A-Single-stranded DNA Promotes ATR–ATRIP Localization but Is Dispensable for Chk1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Cytometric assessment of DNA damage in relation to cell cycle phase and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.research.missouri.edu [docs.research.missouri.edu]
Methodological & Application
Application Notes and Protocols for Atr-IN-13, a Potent ATR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-13 is a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[2][3] Its activation leads to the phosphorylation of a cascade of downstream targets, most notably Chk1, which in turn orchestrates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.[3][4] By inhibiting ATR, this compound can sensitize cancer cells to DNA damaging agents and exploit synthetic lethal relationships in tumors with existing DDR defects. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | ATR Kinase | 2 | Biochemical Assay |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Table 2: Cellular Activity of Representative ATR Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| VE-821 | Various | Cell-based | H2AX phosphorylation | 26 | [5] |
| AZD6738 | LoVo | MTT Assay | Growth Inhibition (72h) | 520 | [6] |
| ETP-46464 | Cell-based | Cellular ATR activity | Not Specified | 25 | [7] |
This table provides context for the expected range of cellular activity for potent ATR inhibitors. Specific cellular IC50 values for this compound would need to be determined experimentally using the protocols below.
Signaling Pathway
The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl Isomerization-Mediated Conformational Changes Define ATR Subcellular Compartment-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of Atr-IN-13 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-13 is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR is a master regulator that responds to single-stranded DNA (ssDNA) gaps and stalled replication forks, activating downstream signaling to coordinate cell cycle checkpoints, DNA repair, and replication fork stability.[1][2] A key downstream target of ATR is the checkpoint kinase 1 (Chk1), which is phosphorylated at Serine 345 (p-Chk1 Ser345) upon ATR activation.[3] Inhibition of the ATR-Chk1 signaling axis can lead to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, cell death, making ATR an attractive target for cancer therapy.[2]
This document provides detailed protocols for determining the optimal working concentration of this compound in various cell culture models. The following sections outline methodologies for assessing cell viability to determine the half-maximal inhibitory concentration (IC50), for confirming target engagement by monitoring the inhibition of Chk1 phosphorylation, and for analyzing the impact of this compound on cell cycle progression.
Mechanism of Action: The ATR Signaling Pathway
The ATR signaling pathway is a crucial cellular response to DNA damage and replication stress. The pathway is initiated by the recognition of RPA-coated single-stranded DNA, which recruits the ATR-ATRIP complex. This leads to the activation of ATR kinase activity and the subsequent phosphorylation of a multitude of downstream targets, most notably Chk1. Phosphorylated Chk1 then orchestrates cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[4][5]
Caption: The ATR signaling pathway in response to DNA damage.
Recommended Starting Concentrations
This compound has a reported in vitro IC50 of 2 nM for ATR kinase.[1] However, the effective concentration in a cellular context (cellular IC50) can vary significantly depending on the cell line, its genetic background (e.g., p53 or ATM status), and culture conditions. Therefore, it is crucial to empirically determine the optimal working concentration for each specific experimental system.
Based on the biochemical potency, a recommended starting range for determining the cellular IC50 of this compound is from 0.1 nM to 10 µM. A 10-point serial dilution within this range is advised for initial screening.
Experimental Workflow for Determining Working Concentration
The following workflow outlines the key experiments to determine the effective concentration of this compound.
Caption: Experimental workflow for determining the working concentration of this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Treatment Duration (hours) | IC50 (nM) |
| Example: MCF-7 | 72 | * empirically determined |
| Example: U2OS | 72 | empirically determined |
| Your Cell Line | 72 | empirically determined* |
Table 2: Inhibition of Chk1 Phosphorylation
| Cell Line | This compound Conc. (nM) | p-Chk1 (Ser345) Inhibition (%) |
| Example: HeLa | 10 | * empirically determined |
| Example: HeLa | 100 | empirically determined |
| Your Cell Line | Your Concentration | empirically determined* |
Table 3: Cell Cycle Analysis
| Cell Line | This compound Conc. (nM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Example: HCT116 | 0 (Control) | * empirically determined | empirically determined | empirically determined |
| Example: HCT116 | 50 | empirically determined | empirically determined | empirically determined |
| Your Cell Line | Your Concentration | empirically determined | empirically determined | empirically determined* |
Detailed Experimental Protocols
Cell Viability Assay for IC50 Determination (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading
-
Multichannel pipette
-
Luminometer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Cells of interest
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A 10-point, 3-fold serial dilution starting from 10 µM is recommended for the initial experiment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Western Blot for Phospho-Chk1 (Ser345)
This protocol is designed to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, Chk1, at Serine 345. Treatment with a DNA damaging agent like hydroxyurea (HU) can be used to induce ATR activity and p-Chk1 levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse or Rabbit anti-total Chk1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Hydroxyurea (HU) stock solution (e.g., 1 M in water)
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Induce DNA damage by adding HU to a final concentration of 2-5 mM for 2-4 hours. Include a non-HU treated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total Chk1 and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-Chk1 signal to the total Chk1 signal and then to the loading control.
-
Compare the normalized p-Chk1 levels in the this compound treated samples to the HU-only treated control to determine the percentage of inhibition.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 0.2 mg/mL RNase A in PBS)
-
70% ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 10x IC50) for a desired time period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully aspirate the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Logical Relationship of Experimental Outcomes
The results from these three key experiments are interconnected and provide a comprehensive understanding of the cellular effects of this compound.
Caption: Logical relationship between experimental outcomes.
By following these detailed protocols and data analysis guidelines, researchers can confidently determine the optimal working concentration of this compound for their specific cell culture models and gain valuable insights into its on-target activity and functional consequences.
References
- 1. 4. Western blot analysis [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
Preparation of Atr-IN-13 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of Atr-IN-13, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. The protocol herein is designed to ensure accurate and reproducible concentrations for downstream experimental applications in cancer research and drug development. Included are detailed procedural steps, safety precautions for handling DMSO, and recommendations for storage to maintain the integrity and activity of the compound. Additionally, this document presents a visual workflow for the preparation process and a diagram of the ATR signaling pathway to provide a contextual understanding of the inhibitor's mechanism of action.
Introduction
This compound is a small molecule inhibitor of ATR kinase, a critical component of the DNA damage response (DDR) pathway.[1] The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA) gaps, which can arise from various forms of DNA damage and replication stress.[2] By inhibiting ATR, this compound can sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and a potential therapeutic agent. Accurate preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[3] This protocol outlines a standardized procedure for preparing a concentrated stock solution of this compound in DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and DMSO are summarized in the table below.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Weight | 473.51 g/mol | [4] |
| Purity | >98% (typically) | Vendor Specific |
| Appearance | Crystalline solid | Vendor Specific |
| DMSO | ||
| Molecular Weight | 78.13 g/mol | |
| Density | ~1.1 g/mL | |
| Purity | ≥99.5% (Anhydrous) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility of the specific batch of the compound.
Materials
-
This compound powder (ensure high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.5% purity
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
Safety Precautions
DMSO is a powerful solvent that can readily penetrate the skin and may carry other dissolved substances with it. Therefore, it is crucial to handle it with care in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. In case of contact with skin, wash the affected area immediately with plenty of water.
Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.7351 mg of this compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 473.51 g/mol x 1000 mg/g = 4.7351 mg
-
-
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 4.7351 mg of this compound, you would add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the microcentrifuge tube and vortex the solution at room temperature until the this compound powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots of the this compound stock solution at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6-12 months). Always refer to the manufacturer's instructions for specific storage recommendations.
For assistance with calculations, online molarity calculators are readily available.[5][6]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart of the experimental protocol.
ATR Signaling Pathway
The diagram below provides a simplified overview of the ATR signaling pathway, which is the target of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molarity Calculator [graphpad.com]
- 6. Molarity Calculator [sigmaaldrich.com]
Application Notes and Protocols: Synergistic Effects of ATR Inhibition with Cisplatin in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors. Its efficacy, however, is often limited by intrinsic or acquired resistance. A promising strategy to overcome this resistance and enhance therapeutic outcomes is the combination of cisplatin with inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by cisplatin-induced DNA damage and contributes to cell survival and repair, thus promoting resistance.
This document provides a comprehensive overview of the synergistic effects observed when combining ATR inhibitors with cisplatin for the treatment of solid tumors. While the specific compound ATR-IN-13 is a potent ATR kinase inhibitor with an IC50 of 2 nM, to date, there is a lack of published preclinical and clinical data specifically detailing its synergistic effects with cisplatin.[1] Therefore, this document will draw upon the extensive research conducted with other well-characterized ATR inhibitors, such as berzosertib (M6620, VX-970) and ceralasertib (AZD6738), to provide representative data and protocols. The underlying biological principles and expected synergistic mechanisms are anticipated to be similar for this compound.
The combination of an ATR inhibitor with cisplatin has been shown to induce synthetic lethality in cancer cells, particularly those with existing defects in DNA repair pathways.[2][3] This approach enhances the cytotoxic effects of cisplatin, leading to increased tumor cell death and delayed tumor growth in preclinical models.[3][4]
Mechanism of Synergy
The synergistic interaction between ATR inhibitors and cisplatin is rooted in the disruption of the cellular response to DNA damage.
-
Cisplatin-Induced DNA Damage: Cisplatin forms DNA adducts, leading to replication stress and the activation of the ATR-Chk1 signaling pathway.[5]
-
ATR-Mediated Cell Cycle Arrest and Repair: Activated ATR phosphorylates numerous downstream targets, including Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[6] This allows cancer cells to survive and repair the cisplatin-induced damage.
-
ATR Inhibition Abrogates the DDR: In the presence of an ATR inhibitor, the cisplatin-induced activation of the DDR is blocked. This leads to:
-
Loss of Cell Cycle Checkpoints: Cells are unable to arrest the cell cycle to repair DNA damage, leading to premature entry into mitosis with damaged DNA.[4]
-
Replication Catastrophe: Unrepaired DNA damage and collapsed replication forks result in extensive chromosomal fragmentation.[4]
-
Mitotic Catastrophe: The accumulation of catastrophic DNA damage during mitosis triggers apoptotic cell death.[4][7]
-
This mechanism is particularly effective in tumors with underlying DNA repair deficiencies, such as those with mutations in ERCC1 or p53.[1]
Signaling Pathway Diagram
Caption: Mechanism of synergy between cisplatin and ATR inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on the combination of ATR inhibitors and cisplatin in various solid tumor models.
Table 1: In Vitro Synergism of ATR Inhibitors and Cisplatin
| Cell Line | Tumor Type | ATR Inhibitor | Cisplatin IC50 (μM) | Combination IC50 (μM) | Combination Index (CI) | Reference |
| H1299 ERCC1Δ | Lung Cancer | M6620 | 1.50 | 0.19 | < 1 (Synergistic) | [1] |
| HCT-116 | Colon Cancer | Unspecified ATRi | - | - | Synergistic | [3] |
| U2OS | Osteosarcoma | Unspecified ATRi | - | - | Synergistic | [3] |
| Multiple HNSCC lines | Head and Neck Squamous Cell Carcinoma | AZD6738 | - | - | Synergistic | [8] |
| Multiple Ewing Sarcoma lines | Ewing Sarcoma | Berzosertib | - | - | Profound Synergy | [4] |
Table 2: In Vivo Efficacy of ATR Inhibitor and Cisplatin Combination
| Tumor Model | ATR Inhibitor | Dosing Regimen | Tumor Growth Inhibition (vs. Control) | Reference |
| H1299 ERCC1Δ Xenograft | M6620 (60 mg/kg, PO) + Cisplatin (2 or 3 mg/kg, IP) | - | Significant tumor growth delay | [1] |
| HNSCC PDX | AZD6738 + Cisplatin | - | Enhanced tumor growth inhibition | [8] |
| Ewing Sarcoma Xenograft | Berzosertib + Cisplatin | Optimized Schedule | Durable complete responses in 50% of animals | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Synergy Assessment (IC50 and Combination Index)
This protocol outlines the determination of cell viability and the assessment of synergistic interactions between an ATR inhibitor and cisplatin.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other ATR inhibitor (stock solution in DMSO)
-
Cisplatin (stock solution in saline or DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)
-
Plate reader
-
CompuSyn or similar software for synergy analysis
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the ATR inhibitor and cisplatin in complete medium. For combination studies, a constant ratio of the two drugs based on their individual IC50 values is often used.
-
Treatment: Treat the cells with single agents or the combination at various concentrations. Include vehicle-treated (DMSO) control wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls to determine the percentage of cell viability.
-
Calculate the IC50 values for each drug alone using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Experimental Workflow: In Vitro Synergy
Caption: Workflow for in vitro cell viability and synergy assessment.
Western Blotting for DDR Pathway Proteins
This protocol is for assessing the phosphorylation status of key DDR proteins, such as Chk1, to confirm the mechanism of action of the ATR inhibitor.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 (Ser345), anti-Chk1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of the ATR inhibitor and cisplatin combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cells for implantation
-
This compound or other ATR inhibitor formulated for in vivo use
-
Cisplatin formulated for in vivo use
-
Vehicle controls
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle, ATR inhibitor alone, Cisplatin alone, Combination).
-
Treatment: Administer the drugs according to the optimized schedule. For example, cisplatin may be administered intraperitoneally (IP) on day 1, followed by the ATR inhibitor orally (PO) on subsequent days.[1]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to compare the treatment groups.
-
Logical Relationship: In Vivo Study Design
Caption: Logical flow of an in vivo xenograft study.
Conclusion
The combination of ATR inhibitors with cisplatin represents a highly promising therapeutic strategy for a range of solid tumors. By abrogating the DNA damage response, ATR inhibitors can sensitize cancer cells to the cytotoxic effects of cisplatin, leading to enhanced tumor cell killing and potentially overcoming drug resistance. The preclinical data for ATR inhibitors like berzosertib and ceralasertib in combination with cisplatin are compelling, demonstrating significant synergy both in vitro and in vivo. While specific data for this compound is not yet available in peer-reviewed literature, its potent ATR inhibitory activity suggests it will function similarly. The protocols provided herein offer a foundation for researchers to investigate the synergistic potential of this compound and cisplatin in their own solid tumor models. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR inhibition sensitizes HPV− and HPV+ head and neck squamous cell carcinoma to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR inhibition overcomes platinum tolerance associated with ERCC1- and p53-deficiency by inducing replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wordkeg.com [wordkeg.com]
- 6. glpbio.com [glpbio.com]
- 7. ATR kinase inhibition sensitizes quiescent human cells to the lethal effects of cisplatin but increases mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATR kinase inhibition sensitizes quiescent human cells to the lethal effects of cisplatin but increases mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atr-IN-13 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-13 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR is activated by single-stranded DNA that forms at stalled replication forks or during the repair of DNA damage.[2] Once activated, ATR phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[2] In many cancer cells, particularly those with defects in other DDR pathways such as ATM or p53, there is an increased reliance on the ATR signaling pathway for survival due to high levels of replication stress.[3][4] This creates a synthetic lethal relationship that can be exploited by ATR inhibitors like this compound.[4]
These application notes provide a detailed protocol for the in vivo evaluation of this compound in a xenograft mouse model. The following sections outline the necessary materials, experimental procedures, and data analysis techniques to assess the anti-tumor efficacy and pharmacodynamic effects of this compound.
Signaling Pathway
The ATR signaling pathway plays a central role in maintaining genomic stability. Upon replication stress, ATR is activated and phosphorylates CHK1, which in turn orchestrates cell cycle arrest and DNA repair. Inhibition of ATR with this compound disrupts this pathway, leading to the accumulation of DNA damage and ultimately cell death in cancer cells with high replication stress.
References
- 1. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-CHK1 (Ser345) Following Atr-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and replication stress signaling.[1][2] Upon activation by single-stranded DNA, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1), primarily at serine 345 (Ser345) and serine 317.[3][4] This phosphorylation event is a key step in the activation of CHK1, which in turn orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks to maintain genomic integrity.[2][3][5]
Atr-IN-13 is a potent and selective inhibitor of ATR kinase activity. By inhibiting ATR, this compound is expected to prevent the phosphorylation and subsequent activation of CHK1. Therefore, Western blotting for phosphorylated CHK1 (p-CHK1) at Ser345 is a reliable method to assess the pharmacodynamic efficacy of this compound in preclinical models. These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent detection of changes in p-CHK1 (Ser345) levels via Western blot.
Signaling Pathway and Experimental Workflow
The ATR-CHK1 signaling pathway is a central component of the cellular response to DNA damage and replication stress. The workflow for assessing the impact of an ATR inhibitor, such as this compound, on this pathway involves cell treatment, protein extraction, and immunodetection.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in appropriate cell culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 1 µM.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Treat the cells for a specified duration. A time-course experiment (e.g., 1, 2, 6, and 24 hours) is recommended to determine the optimal treatment time for observing a significant decrease in p-CHK1 levels.
-
Positive Control (Optional): To induce CHK1 phosphorylation, treat a separate set of cells with a DNA damaging agent such as Hydroxyurea (2 mM for 4 hours) or UV radiation. This will serve as a positive control for p-CHK1 detection.
Part 2: Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold cell lysis buffer to the cells. A modified RIPA buffer is recommended for the extraction of phosphoproteins. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
Part 3: Western Blotting
-
Sample Preparation: Based on the protein concentration, normalize all samples with lysis buffer and 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer at 100V for 90 minutes or a semi-dry transfer according to the manufacturer's instructions is recommended.[6][7]
-
Blocking: Following transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3][8] Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can lead to high background.[2][3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CHK1 (Ser345) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[9] It is also recommended to probe separate blots for total CHK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The following tables summarize the recommended reagents, their concentrations, and incubation times for the Western blot protocol.
| Reagent | Composition | Notes |
| Modified RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA | Add protease and phosphatase inhibitor cocktails immediately before use. Keep on ice.[1][10] |
| Protease Inhibitor Cocktail | Commercially available | Prevents protein degradation. |
| Phosphatase Inhibitor Cocktail | Commercially available (containing sodium fluoride, sodium orthovanadate, etc.) | Crucial for preserving phosphorylation status.[2] |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol | Add β-mercaptoethanol fresh. |
| Running Buffer (1x) | 25 mM Tris, 192 mM Glycine, 0.1% SDS | |
| Transfer Buffer (1x) | 25 mM Tris, 192 mM Glycine, 20% Methanol | For wet transfer. Methanol concentration may be adjusted. |
| TBST (1x) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 | |
| Blocking Buffer | 5% (w/v) BSA in TBST | Avoid using non-fat dry milk.[2][3] |
| Step | Antibody/Reagent | Dilution | Incubation Time | Temperature |
| Blocking | 5% BSA in TBST | N/A | 1 hour | Room Temperature |
| Primary Antibody | Rabbit anti-p-CHK1 (Ser345) | e.g., 1:1000 | Overnight | 4°C |
| Mouse anti-Total CHK1 | e.g., 1:1000 | Overnight | 4°C | |
| Mouse anti-β-actin | e.g., 1:5000 | 1 hour | Room Temperature | |
| Secondary Antibody | Goat anti-Rabbit IgG-HRP | e.g., 1:2000-1:5000 | 1 hour | Room Temperature |
| Goat anti-Mouse IgG-HRP | e.g., 1:2000-1:5000 | 1 hour | Room Temperature |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental system. The provided dilutions are starting recommendations based on common antibody datasheets.[1][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. bu.edu [bu.edu]
- 4. bio-rad.com [bio-rad.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Application of ATR Inhibitor VE-821 in Glioblastoma Multiforme Cell Lines
Note: Information regarding a specific ATR inhibitor designated "ATR-IN-13" is not available in the current scientific literature. The following application notes and protocols are based on the well-characterized, potent, and selective ATR inhibitor, VE-821 .
Introduction
Glioblastoma multiforme (GBM) is an aggressive and highly treatment-resistant primary brain tumor. A key mechanism contributing to this resistance is the activation of the DNA Damage Response (DDR) pathway, in which the Ataxia Telangiectasia and Rad3-related (ATR) kinase plays a central role. ATR is a critical sensor of single-stranded DNA (ssDNA) that accumulates at sites of DNA damage and stalled replication forks.[1][2] Upon activation, ATR phosphorylates downstream targets, including Chk1, to initiate cell cycle arrest and promote DNA repair, thereby allowing tumor cells to survive the cytotoxic effects of therapies like radiation and temozolomide (TMZ).[1][2]
VE-821 is a potent and selective ATP-competitive inhibitor of ATR kinase with an IC50 of 26 nM.[3][4] By inhibiting ATR, VE-821 abrogates the S and G2/M cell cycle checkpoints, leading to mitotic catastrophe and enhanced cell death in cancer cells, particularly in combination with DNA-damaging agents.[5][6] These characteristics make VE-821 a promising agent for sensitizing GBM cells to standard-of-care therapies.
Mechanism of Action
VE-821 selectively inhibits the kinase activity of ATR, preventing the phosphorylation of its downstream effector, Chk1. This disruption of the ATR-Chk1 signaling cascade has several consequences for glioblastoma cells, particularly in the context of DNA damage induced by radiation or chemotherapy. The inhibition of ATR-mediated cell cycle arrest forces cells with damaged DNA to prematurely enter mitosis, leading to genomic instability and apoptotic cell death.[5][6] Furthermore, ATR inhibition has been shown to disrupt cytoskeletal networks and integrin trafficking, which may reduce the invasive potential of glioblastoma cells.[7][8]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of VE-821 in various cancer cell lines, including its synergistic effects with other anti-cancer agents.
| Cell Line | Cancer Type | IC50 (µM) of VE-821 (72h) | Citation |
| AGS | Gastric Cancer | 13.7 | [5] |
| MKN-45 | Gastric Cancer | 11.3 | [5] |
Note: Specific IC50 values for VE-821 as a single agent in glioblastoma cell lines were not detailed in the provided search results, but its efficacy in sensitizing GBM cells to radiation has been demonstrated.
Experimental Protocols
Cell Viability Assay (CCK-8/MTS)
This protocol is adapted from methodologies described for assessing the effect of VE-821 on cancer cell proliferation.[3][5]
Materials:
-
Glioblastoma multiforme cell lines (e.g., U251, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
VE-821 (dissolved in DMSO)
-
CCK-8 or MTS reagent
-
Microplate reader
Procedure:
-
Seed GBM cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of VE-821 in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the VE-821 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for ATR Pathway Inhibition
This protocol is designed to verify the inhibition of ATR signaling by VE-821 through the detection of phosphorylated Chk1 (pChk1).[5][6]
Materials:
-
Glioblastoma multiforme cell lines
-
VE-821
-
DNA damaging agent (e.g., ionizing radiation or cisplatin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pChk1 (Ser345), anti-Chk1, anti-γH2AX, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate GBM cells and allow them to reach 70-80% confluency.
-
Pre-treat cells with VE-821 (e.g., 1 µM) for 1-2 hours.
-
Induce DNA damage by exposing cells to a DNA damaging agent (e.g., 10 Gy radiation or a relevant concentration of cisplatin).
-
After the desired time point (e.g., 1-2 hours post-damage), wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the pChk1 signal in VE-821 treated samples, especially after DNA damage, indicates successful ATR inhibition.
Applications in Glioblastoma Research
-
Sensitization to Radiotherapy and Chemotherapy: VE-821 can be used to enhance the efficacy of standard GBM treatments.[6] By abrogating the DNA damage-induced cell cycle checkpoints, it can lower the threshold for cell death in response to radiation and alkylating agents like TMZ.
-
Investigation of DNA Damage Response: As a selective ATR inhibitor, VE-821 is a valuable tool to dissect the specific roles of the ATR pathway in GBM biology, including its contributions to DNA repair, cell cycle regulation, and genomic stability.
-
Overcoming Treatment Resistance: In GBM, resistance to therapy is a major challenge. ATR inhibitors like VE-821 may help to overcome this resistance by targeting a key survival pathway in tumor cells.
-
Anti-Invasion Studies: Emerging evidence suggests a role for ATR in cell migration and invasion.[7][8] VE-821 can be used to investigate the mechanisms by which ATR signaling influences the invasive properties of GBM cells.
References
- 1. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ATR opposes glioblastoma invasion through disruption of cytoskeletal networks and integrin internalization via macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell Cycle Analysis Using Atr-IN-13, a Potent ATR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3][4][5][6][7][8][9] In response to DNA replication stress and certain types of DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[1][5][7][9] This response allows cells time to repair genomic lesions before proceeding through the cell cycle, thereby maintaining genomic integrity.
Cancer cells often exhibit increased reliance on the ATR signaling pathway due to elevated levels of oncogene-induced replication stress. This dependency makes ATR an attractive therapeutic target.[9] Atr-IN-13 is a potent and selective inhibitor of ATR kinase activity. By inhibiting ATR, this compound can abrogate cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, and subsequent cell death, particularly in cancer cells with existing DNA repair defects.
Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content. This application note provides a detailed protocol for utilizing this compound to induce cell cycle arrest and for analyzing these effects using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: ATR Inhibition and Cell Cycle Dysregulation
Under normal conditions, ATR plays a pivotal role in the S and G2/M checkpoints. When replication forks stall or DNA damage occurs, single-stranded DNA (ssDNA) regions are generated and coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex, leading to ATR activation.[7] Activated ATR then phosphorylates Chk1, which in turn inhibits the Cdc25 family of phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through S phase and entry into mitosis, resulting in cell cycle arrest.[5][7]
This compound, by inhibiting the kinase activity of ATR, prevents the phosphorylation of Chk1 and other downstream substrates. This leads to the abrogation of the S and G2/M checkpoints. As a result, cells with DNA damage or stalled replication forks are unable to arrest the cell cycle and proceed prematurely into mitosis, often leading to genomic instability and cell death.
Signaling Pathway Diagram
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HCT116, U2OS)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Cell Culture Medium: As required for the specific cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow Cytometer
-
Flow Cytometry Tubes
-
Microcentrifuge
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A final concentration range of 0.1 µM to 10 µM is a good starting point for optimization.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 24 or 48 hours). The optimal incubation time may vary between cell lines.
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the first step.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the fluorescence emission in the appropriate channel for propidium iodide (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram.
-
-
Data Interpretation:
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2N DNA content), and the second peak represents cells in the G2/M phase (4N DNA content). Cells in the S phase will have an intermediate DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells (48-hour treatment)
| Treatment Concentration (µM) | % of Cells in G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |
| This compound (0.1) | 43.8 ± 2.5 | 32.1 ± 2.0 | 24.1 ± 1.9 |
| This compound (1.0) | 35.6 ± 3.0 | 25.3 ± 2.2 | 39.1 ± 2.8 |
| This compound (10.0) | 28.9 ± 2.8 | 18.7 ± 1.9 | 52.4 ± 3.1 |
Note: The data presented in this table is representative and will vary depending on the cell line, treatment duration, and other experimental conditions.
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before fixation. Add ethanol dropwise while vortexing. Filtering the stained sample through a cell-strainer cap on the flow cytometry tube can also help.
-
High CV of G1 Peak: A high coefficient of variation (CV) indicates poor resolution. Ensure consistent staining, a low flow rate during acquisition, and proper instrument setup.
-
RNA Contamination: Inadequate RNase A treatment can lead to a broad S-phase peak. Ensure the RNase A is active and incubation time is sufficient.
Conclusion
This compound is a valuable tool for studying the role of ATR in cell cycle regulation. By inhibiting ATR, this compound induces a G2/M arrest, which can be effectively quantified using flow cytometry. The protocol described herein provides a robust method for assessing the impact of this compound on the cell cycle distribution of cancer cells. This information is crucial for understanding the mechanism of action of ATR inhibitors and for their development as potential anticancer agents. Researchers should optimize the described protocol for their specific cell lines and experimental setups to ensure reliable and reproducible results.
References
- 1. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance [authors.library.caltech.edu]
- 7. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 9. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of Atr-IN-13 in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Atr-IN-13 in aqueous buffers.
Troubleshooting Guides
Issue: Poor Solubility of this compound in Aqueous Buffer
This compound, a potent ATR kinase inhibitor, is a hydrophobic molecule that can be challenging to dissolve in aqueous solutions.[1] This guide provides a step-by-step approach to systematically troubleshoot and overcome solubility issues.
Initial Assessment: Understanding the Compound
Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the first step?
A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. This is a standard practice for poorly soluble compounds.[4]
-
Recommended Solvent: 100% Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating a high-concentration stock of this compound.
-
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.[5]
-
Q2: I have a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A2: This is a common issue when diluting a DMSO stock into an aqueous medium. The key is to optimize the final concentration of both the compound and the co-solvent (DMSO) in your aqueous buffer. The final DMSO concentration should be kept as low as possible to avoid off-target effects in biological assays, typically well below 1%, and ideally at 0.5% or lower.
Here is a systematic approach to address this:
-
Reduce the Final Concentration of this compound: It is possible that your target concentration is above the solubility limit in the chosen buffer, even with a co-solvent. Try a serial dilution to determine the maximum achievable concentration without precipitation.
-
Optimize the Final DMSO Concentration: While minimizing DMSO is crucial, a slightly higher (but still biologically acceptable) concentration might be necessary. Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%).
-
Modify the Dilution Method: Instead of adding a small volume of high-concentration stock directly to a large volume of buffer, try a serial dilution method. This can prevent localized high concentrations that can lead to immediate precipitation.
Experimental Protocol: Determining Optimal Solubilization Conditions
This protocol provides a general method to test various conditions for dissolving this compound in your specific aqueous buffer.
Materials:
-
This compound powder
-
100% DMSO
-
Your aqueous buffer (e.g., PBS, Tris-HCl)
-
Additional co-solvents (optional, e.g., Ethanol, PEG-400)
-
pH meter and solutions for pH adjustment (e.g., 1M HCl, 1M NaOH)
-
Vortexer, sonicator, and a temperature-controlled water bath or heat block.
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve this compound (Molecular Weight: 473.51 g/mol ) in 100% DMSO to make a 10 mM stock solution.[1] Ensure complete dissolution.
-
-
Test Dilution in Aqueous Buffer:
-
Prepare several tubes with your aqueous buffer.
-
Add the 10 mM this compound stock solution to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). The final DMSO concentration should not exceed 0.5%.
-
Vortex immediately after adding the stock solution.
-
Visually inspect for any precipitation or cloudiness immediately and after a short incubation period (e.g., 15-30 minutes) at room temperature.
-
-
If Precipitation Occurs, Try the Following Modifications:
-
Co-solvent Optimization: Prepare dilutions with slightly higher final DMSO concentrations (e.g., 0.6%, 0.8%, 1.0%), being mindful of the tolerance of your specific assay.
-
pH Adjustment: Measure the pH of your buffer after adding this compound. If the compound has acidic or basic functional groups, adjusting the pH might improve solubility. Test a range of pH values around the physiological pH (e.g., 6.8, 7.4, 8.0).
-
Use of Additives: For particularly challenging situations, consider the inclusion of solubility enhancers in your buffer, such as:
-
Surfactants: A low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01% - 0.1%) can help maintain solubility.
-
Cyclodextrins: These can encapsulate hydrophobic molecules and increase their aqueous solubility.
-
-
Quantitative Data Summary
Since specific experimental solubility data for this compound is not available, the following table provides a general guide for starting concentrations of common solubilization aids. The optimal concentration for your specific application must be determined empirically.
| Solubilization Aid | Starting Concentration Range | Notes |
| DMSO | 0.1% - 1% (v/v) | Keep as low as possible for biological assays. |
| Ethanol | 1% - 5% (v/v) | Can be a useful co-solvent, but check assay compatibility. |
| PEG-400 | 1% - 10% (v/v) | A less toxic co-solvent option. |
| Tween® 20 / Triton™ X-100 | 0.01% - 0.1% (v/v) | Non-ionic surfactants that can prevent aggregation. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q: What is the molecular weight of this compound? A: The molecular weight of this compound is 473.51 g/mol .[1]
Q: What is the chemical formula of this compound? A: The chemical formula for this compound is C24H24FN9O.[1]
Q: Can I dissolve this compound directly in an aqueous buffer like PBS? A: It is highly unlikely that you will be able to dissolve this compound directly in an aqueous buffer at a reasonable concentration due to its hydrophobic nature. It is strongly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q: What is the maximum recommended final concentration of DMSO in my cell-based assay? A: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.5% is generally considered safe for most cell lines. However, it is always best to run a vehicle control (buffer with the same final DMSO concentration without the compound) to ensure the solvent is not affecting your experimental results.
Q: I have tried all the troubleshooting steps, and my compound still precipitates at my desired concentration. What are my options? A: If you have exhausted the options of lowering the compound concentration, optimizing co-solvents, adjusting pH, and using common solubilizing agents, you may need to consider more advanced formulation strategies. These could include the use of lipid-based formulations or creating a salt form of the compound, though these are more complex and may require specialized expertise.[2][3] Alternatively, you may need to reassess the feasibility of your desired experimental concentration.
References
- 1. Development of the Binary and Ternary Atorvastatin Solid Dispersions: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Atr-IN-13 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for Atr-IN-13. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound effectively while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a crucial regulator of the DNA damage response (DDR), particularly in response to replication stress.[1][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Chk1, leading to cell cycle checkpoint abrogation and increased sensitivity of cancer cells to DNA damaging agents.[3][4]
Q2: I'm observing unexpected cellular phenotypes. How can I determine if these are off-target effects of this compound?
Most kinase inhibitors can exhibit off-target activities, binding to kinases other than the intended target.[5][6] To investigate potential off-target effects of this compound, consider the following:
-
Dose-Response Analysis: Perform a dose-response experiment and observe if the unexpected phenotype tracks with the IC50 for off-target kinases or is significantly different from the IC50 for ATR inhibition.
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. Several commercial services offer such profiling.[7]
-
Use a Structurally Unrelated ATR Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective ATR inhibitor with a different chemical scaffold (e.g., VE-821, AZD6738).[2][8] If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If a specific off-target kinase is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
Q3: What is a good starting concentration for my cellular experiments with this compound?
A typical starting point for cellular assays with potent ATR inhibitors is in the range of 1-5 µM.[4] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the IC50 for ATR inhibition in your specific system. As a measure of on-target activity, you can assess the inhibition of Chk1 phosphorylation (at Ser345) in response to DNA damage.[8]
Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause and how can I mitigate this?
High toxicity could be due to several factors:
-
On-Target Toxicity: In some cancer cell lines, particularly those with existing DNA damage response deficiencies (e.g., ATM or p53 mutations), inhibition of ATR can be synthetically lethal, leading to cell death even without exogenous DNA damaging agents.[2]
-
Off-Target Toxicity: The toxicity could be due to the inhibition of an essential off-target kinase.
-
Prolonged Exposure: Continuous exposure to the inhibitor may not be well-tolerated.
To mitigate toxicity:
-
Reduce Concentration: Use the lowest effective concentration that achieves significant inhibition of ATR activity.
-
Intermittent Dosing: Consider a pulsed dosing schedule (e.g., 3 days on, 4 days off) which has been shown to reduce toxicity for some ATR inhibitors in clinical settings.[9][10]
-
Cell Line Characterization: Ensure your cell line's DDR status is well-characterized to anticipate potential synthetic lethal effects.
Q5: How can I confirm that this compound is inhibiting ATR in my cells?
The most common method is to measure the phosphorylation of ATR's primary downstream target, Chk1, at serine 345 (pChk1 Ser345).[8] After inducing replication stress (e.g., with hydroxyurea or UV radiation), treatment with an effective dose of this compound should lead to a significant reduction in the pChk1 signal, which can be detected by Western blotting or immunofluorescence. Another useful pharmacodynamic biomarker is the phosphorylation of H2AX (γH2AX).[8]
Quantitative Data Summary
The following tables summarize key quantitative data for potent ATR inhibitors. Note that specific values for "this compound" are not publicly available in the provided search results; therefore, data for other well-characterized and potent ATR inhibitors are presented as a reference.
Table 1: In Vitro Potency of Selected ATR Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity vs. ATM | Selectivity vs. DNA-PKcs |
| VE-821 | ATR | ~13 nM (Ki) | >100-fold | >100-fold |
| AZD6738 | ATR | ~0.7 nM (IC50) | >200-fold | >1000-fold |
| M4344 | ATR | Sub-nanomolar | >100-fold | >100-fold |
| Camonsertib | ATR | Potent | Highly Selective | Highly Selective |
Data compiled from publicly available research.[1][2][4][10] IC50 and Ki values can vary based on assay conditions.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of pChk1 (Ser345) Inhibition
This protocol details the steps to assess the on-target activity of this compound by measuring the inhibition of Chk1 phosphorylation.
1. Cell Culture and Treatment: a. Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Pre-treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. c. Induce replication stress by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or expose to 10 J/m² UV-C radiation and allow to recover for 1-2 hours). d. Harvest cells by scraping into ice-cold PBS and pellet by centrifugation.
2. Protein Lysate Preparation: a. Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Incubate on ice for 30 minutes with intermittent vortexing. c. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C. d. Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against pChk1 (Ser345) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize pChk1 signal to the loading control. c. Plot the normalized pChk1 signal as a function of this compound concentration to determine the IC50.
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining this compound On-Target Activity.
Caption: Logic for Differentiating On- and Off-Target Effects.
References
- 1. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ataxia telangiectasia and Rad3-related (ATR) inhibitor camonsertib dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: ATR-IN-13 and Anemia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address anemia observed in animal models treated with ATR-IN-13, a potent ATR inhibitor. The guidance provided is based on strategies developed for the broader class of ATR inhibitors and general approaches to managing drug-induced anemia in a preclinical setting.
Troubleshooting Guide: Managing Anemia in this compound Treated Animals
Q1: We are observing a significant drop in hemoglobin and hematocrit levels in our animal models treated with this compound. What is the likely cause and what are the immediate steps we should take?
A1: Anemia is a known class-effect of ATR inhibitors.[1][2][3] The primary cause is likely myelosuppression, where the drug suppresses the production of new red blood cells in the bone marrow. ATR (Ataxia Telangiectasia and Rad3-related) kinase is a crucial regulator of the DNA damage response (DDR), and its inhibition can halt the cell cycle, affecting rapidly dividing cells like hematopoietic stem cells.[1]
Immediate Steps:
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Confirm Anemia: Perform a complete blood count (CBC) to confirm the decrease in red blood cells, hemoglobin, and hematocrit.
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Monitor Animal Health: Closely observe the animals for clinical signs of anemia, such as pale mucous membranes, lethargy, and increased respiratory rate.[4]
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Review Dosing Regimen: Anemia is often dose-dependent. Review your current dosing schedule and concentration.
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Implement a Mitigation Strategy: The most effective reported strategy for mitigating anemia induced by ATR inhibitors is to implement an intermittent dosing schedule.[1]
FAQs: Reducing this compound Induced Anemia
Q2: What is an intermittent dosing schedule and how can it reduce anemia?
A2: An intermittent dosing schedule involves administering the drug for a set number of days, followed by a "drug holiday." This allows the bone marrow to recover and replenish the red blood cell population. A preclinical study on an ATR inhibitor demonstrated that a 3-days-on/4-days-off dosing regimen was effective in mitigating anemia while maintaining therapeutic efficacy.[1]
Table 1: Example Intermittent Dosing Schedules
| Schedule | Dosing Days | Drug Holiday | Rationale |
| 3-on/4-off | Monday, Tuesday, Wednesday | Thursday, Friday, Saturday, Sunday | Allows for bone marrow recovery over a 4-day period.[1] |
| 5-on/2-off | Monday to Friday | Saturday, Sunday | Mimics some clinical chemotherapy regimens. |
| Alternate Day | Monday, Wednesday, Friday | Tuesday, Thursday, Saturday, Sunday | Provides frequent, shorter recovery periods. |
Q3: What experimental protocol can we follow to monitor anemia and the efficacy of a modified dosing schedule?
A3: A well-designed experiment is crucial to assess the impact of a modified dosing schedule on both anemia and anti-tumor efficacy.
Experimental Protocol: Monitoring Anemia and Efficacy
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Animal Model: Use an appropriate tumor-bearing animal model relevant to your research.
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Group Allocation:
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Group 1: Vehicle control
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Group 2: this compound continuous daily dosing (original problematic schedule)
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Group 3: this compound intermittent dosing (e.g., 3-days-on/4-days-off)
-
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Drug Administration: Administer this compound or vehicle as per the schedule for each group.
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Monitoring:
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Tumor Growth: Measure tumor volume 2-3 times per week.
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Body Weight: Record body weight at each tumor measurement.
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CBCs: Collect blood samples (e.g., via tail vein) for CBC analysis at baseline, and then weekly throughout the study. Key parameters to monitor are hemoglobin, hematocrit, and red blood cell count.
-
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Endpoint: At the end of the study, collect terminal blood samples and bone marrow for more detailed analysis (e.g., flow cytometry of hematopoietic progenitors).
Q4: Are there any supportive care strategies we can use in our animal models to alleviate the anemia?
A4: While modifying the dosing schedule is the primary approach, supportive care can be considered, though it may introduce confounding factors in a research setting.
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Erythropoiesis-Stimulating Agents (ESAs): Agents like recombinant human erythropoietin (rHuEPO) can stimulate red blood cell production.[5] However, their use in cancer models can be complex as they may influence tumor growth. Their use should be carefully considered and justified.
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Nutritional Support: Ensure animals have access to a diet rich in iron, vitamin B12, and folate, which are essential for red blood cell production.
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Blood Transfusions: In severe, life-threatening cases of anemia, a blood transfusion from a donor animal could be performed, but this is a complex and invasive procedure typically reserved for veterinary care rather than a routine experimental variable.[6]
Visualizations
Signaling Pathway
Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for evaluating intermittent dosing to mitigate anemia.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Anemia and Cancer Treatment - Side Effects - NCI [cancer.gov]
- 5. Pharmacodynamic model for chemotherapy-induced anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regenerative Anemias in Animals - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
Technical Support Center: Improving the Reproducibility of Atr-IN-13 Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of cytotoxicity assays involving the ATR inhibitor, Atr-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[1][2][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of cell cycle checkpoints (primarily the G2/M checkpoint), increased genomic instability, and ultimately, cell death, particularly in cancer cells with high levels of replication stress.[1][2][4][5]
Q2: Why am I seeing significant variability in my IC50 values for this compound between experiments?
Inconsistent IC50 values are a common challenge in cytotoxicity assays with kinase inhibitors. Several factors can contribute to this variability:
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Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are overly confluent can exhibit altered responses to drug treatment.[6]
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Assay Conditions: Variations in incubation time, cell seeding density, serum concentration, and even the type of microplate used can significantly impact results.[7][8][9]
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Compound Stability and Handling: this compound, like many small molecules, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage or handling can lead to degradation and reduced potency.
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Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity, caspase activation). The choice of assay can influence the apparent cytotoxicity and IC50 value.
Q3: Can off-target effects of this compound influence my cytotoxicity results?
While this compound is designed to be a selective ATR inhibitor, like all kinase inhibitors, it may have off-target effects, especially at higher concentrations.[10][11][12] These off-target activities can contribute to cytotoxicity and confound the interpretation of results. It is crucial to use the lowest effective concentration of the inhibitor and, if possible, validate key findings using a second, structurally distinct ATR inhibitor or through genetic approaches like siRNA-mediated knockdown of ATR.
Q4: How do I choose the most appropriate cytotoxicity assay for my experiments with this compound?
The choice of assay depends on the specific scientific question you are asking:
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Metabolic Assays (e.g., CellTiter-Glo®, MTS): These assays measure the metabolic activity of cells, which is often correlated with cell viability. They are sensitive and have a high throughput but may not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
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Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of necrosis. The Lactate Dehydrogenase (LDH) assay is a common, reliable method for quantifying cytotoxicity.[13][14][15][16]
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Apoptosis Assays (e.g., Caspase-Glo® 3/7, Annexin V): Since ATR inhibition can induce apoptosis, assays that measure key mediators of this process, such as caspase activity, can provide mechanistic insights into how this compound induces cell death.[17][18][19][20][21]
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assay
| Question | Possible Cause | Solution |
| Why is the background reading in my CellTiter-Glo® assay very high? | Contamination of reagents with ATP or bacteria. | Use sterile technique and dedicated reagents. Filter sterilize assay buffers if necessary. |
| High cell density leading to a high basal ATP level. | Optimize cell seeding density to ensure it is within the linear range of the assay.[6][22] | |
| My LDH assay shows high spontaneous LDH release in the negative control wells. | Cells are unhealthy or were handled too roughly during seeding. | Ensure cells are healthy and in the logarithmic growth phase. Handle cells gently during pipetting.[23] |
| High serum content in the media can contain LDH. | Use heat-inactivated serum or reduce the serum concentration in the assay medium.[13] |
Issue 2: Inconsistent Dose-Response Curves
| Question | Possible Cause | Solution |
| Why does the shape of my dose-response curve for this compound vary between experiments? | Inaccurate serial dilutions of the compound. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media to maintain humidity.[24] | |
| My IC50 values are not reproducible. | Variation in cell doubling time. | Standardize the cell seeding and incubation times. Ensure consistent cell confluence at the time of treatment. |
| The chosen assay endpoint is not optimal for the mechanism of action. | Consider the kinetics of cell death induced by this compound. It may be necessary to optimize the treatment duration. For example, apoptosis may be a later event than the initial cell cycle arrest. |
Issue 3: Unexpected or No Cytotoxicity
| Question | Possible Cause | Solution |
| I am not observing any significant cytotoxicity with this compound at expected concentrations. | The cell line used may be resistant to ATR inhibition. | Some cell lines have robust alternative DNA repair pathways or low intrinsic replication stress, making them less dependent on ATR.[25] Consider using a cell line known to be sensitive to ATR inhibitors or a positive control compound. |
| Degradation of the this compound compound. | Aliquot the compound upon receipt and store it at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles. | |
| The observed cytotoxicity is much higher than reported in the literature for similar compounds. | Off-target effects at high concentrations. | Perform a full dose-response curve to determine the optimal concentration range. Use the lowest effective concentration. |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
Note: As specific quantitative data for this compound is not widely published, the following tables summarize data for other well-characterized ATR inhibitors (VE-821, AZD6738, and M6620/berzosertib) to provide a reference for expected potency.
Table 1: IC50 Values of Selected ATR Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| VE-822 | HEC-1B | Endometrial Cancer | ~400 | Cell Viability | [26] |
| VE-822 | HEC-6 | Endometrial Cancer | ~500 | Cell Viability | [26] |
| AZD6738 | TK6 | Lymphoblastoid | ~200 | Clonogenic Survival | [27] |
| M6620 (berzosertib) | H1299 (ERCC1 KO) + Cisplatin | Lung Cancer | 190 | Not Specified | [25] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 1 nM - 10 µM | A wide range is recommended for initial dose-response experiments to capture the full curve. |
| Cell Seeding Density (96-well plate) | 1,000 - 10,000 cells/well | This should be optimized for each cell line to ensure logarithmic growth throughout the experiment.[6] |
| Incubation Time | 24 - 72 hours | The optimal time depends on the cell cycle length and the kinetics of the cellular response to ATR inhibition. |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is adapted from standard LDH assay kits.[13][14][15][16]
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete growth medium per well. Include wells for "no-cell" background control, "vehicle-only" spontaneous LDH release control, and "maximum LDH release" control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Treatment: Add 10 µL of this compound serial dilutions to the appropriate wells. Add 10 µL of vehicle (e.g., DMSO) to the control wells.
-
Incubation: Incubate for the desired treatment period (e.g., 48 hours).
-
Lysis for Maximum Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Solution to the "maximum LDH release" control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mix to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
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Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay.[22][28][29][30][31]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density in 100 µL of complete growth medium per well. Include wells for background luminescence (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treatment: Add serial dilutions of this compound to the appropriate wells.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
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Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
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Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
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Calculation: Normalize the data to the vehicle-treated control wells to determine the percentage of viable cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAQ: Caspase-Glo® 3/7 Assay System [promega.sg]
- 18. ulab360.com [ulab360.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. marinbio.com [marinbio.com]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 29. promega.com [promega.com]
- 30. promega.com [promega.com]
- 31. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
Managing unexpected cell toxicity with Atr-IN-13 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of unexpected cell toxicity observed during treatment with Atr-IN-13, a potent and selective ATR kinase inhibitor.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues leading to unexpected cytotoxicity in their experiments with this compound.
Question: I am observing excessive or unexpected cell death at concentrations of this compound that are reported to be selective for ATR. What are the potential causes and solutions?
Answer: Unexpected cell toxicity can arise from a variety of factors, ranging from the compound itself to the specific experimental conditions and cell line used. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Description | Recommended Action(s) |
| Compound Integrity & Handling | The compound may have degraded, precipitated out of solution, or formed aggregates, leading to non-specific toxic effects. | 1. Visual Inspection: Check for precipitates in your stock solution. 2. Solubility Test: Determine the solubility limit in your specific cell culture medium. 3. Fresh Preparation: Prepare fresh dilutions from a new stock solution immediately before each experiment. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | 1. Run Vehicle Control: Always include a control group treated with the highest concentration of the solvent used in the experiment. 2. Minimize Solvent Concentration: Ensure the final solvent concentration is non-toxic for your specific cell line (typically <0.5%). |
| Experimental Conditions | Suboptimal cell culture conditions or assay parameters can sensitize cells to treatment or produce misleading results.[1] | 1. Optimize Cell Density: Avoid both very low and very high seeding densities, as this can affect cell health and drug response.[1] 2. Check Media & Supplements: Ensure media components have not degraded and that serum batches are consistent.[1] 3. Verify Incubation Time: Confirm that the treatment duration is appropriate for the expected biological effect. |
| Off-Target Effects | Although designed to be selective, kinase inhibitors can inhibit other kinases or proteins, causing toxicity unrelated to ATR inhibition.[2][3] | 1. Use a Second ATR Inhibitor: Test a structurally distinct ATR inhibitor. If it phenocopies the toxicity, the effect is more likely on-target. 2. Kinome Profiling: Perform a kinome scan to identify potential off-target kinases inhibited by this compound at the concentration of interest. 3. Rescue Experiment: If a specific off-target is suspected, attempt a rescue by overexpressing that target or using a downstream activator. |
| On-Target Synthetic Lethality | The cell line may have an underlying genetic mutation (e.g., in ATM or p53) that creates a synthetic lethal interaction with ATR inhibition, leading to high sensitivity.[4][5] | 1. Review Cell Line Genetics: Check the genetic background of your cell line for mutations in DNA damage response (DDR) pathways. 2. Compare with DDR-proficient cells: Test this compound on a cell line with a fully functional DDR pathway (e.g., wild-type for ATM, p53) to see if the toxicity is specific to the deficient line. |
| On-Target Toxicity in Non-Cycling Cells | Unexpectedly, ATR inhibition can sometimes promote apoptosis in non-cycling cells exposed to transcription-blocking DNA damage, a function distinct from its role in replicating cells.[6] | 1. Assess Cell Cycle Status: Determine the proportion of cycling vs. non-cycling cells in your culture. 2. Test in Synchronized Cells: Synchronize cells in G0/G1 and assess if the toxicity persists, which might indicate a non-canonical, on-target effect. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the cellular response to DNA damage and replication stress.[7] When replication forks stall or DNA damage creates single-stranded DNA (ssDNA), ATR is activated.[8] It then phosphorylates a network of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[7] By inhibiting ATR's kinase activity, this compound prevents these downstream signaling events, leading to the accumulation of DNA damage and, particularly in cancer cells with high replication stress, cell death.
Caption: The canonical ATR signaling pathway and the inhibitory action of this compound.
Q2: What is the difference between on-target and off-target toxicity?
A2:
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On-target toxicity is an adverse effect caused by the inhibition of the intended target, in this case, ATR. An example is synthetic lethality in an ATM-deficient cancer cell line, which is a desired on-target effect in a therapeutic context but could be considered a toxic effect in a non-cancerous model system.
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Off-target toxicity results from the inhibitor binding to and modulating the activity of other unintended proteins or kinases.[2][9] Because many kinase inhibitors bind to the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common source of off-target effects and toxicity.[3]
Q3: How can I experimentally distinguish between on-target and off-target toxicity?
A3: A multi-pronged approach is recommended to determine the source of toxicity. The workflow below outlines a strategy to investigate whether the observed cell death is due to the inhibition of ATR or an off-target protein.
Caption: Experimental workflow for investigating the source of unexpected cell toxicity.
Q4: My cells are not proliferating, but they are still dying in response to this compound. Why would a drug that targets DNA replication be toxic to non-dividing cells?
A4: This is an important observation that highlights a less-canonical function of ATR. While ATR is best known for its role during S-phase, it is also activated by DNA lesions that block transcription. Research has shown that in non-cycling cells, ATR inhibition can paradoxically prevent the repair of such lesions and promote apoptosis.[6] Therefore, if your experimental system involves quiescent cells or if this compound is combined with a transcription-damaging agent, toxicity can occur independently of DNA replication. This troubleshooting diagram can help guide your investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR screens reveal synthetic lethality of RNASEH2 deficiency and ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing treatment duration of Atr-IN-13 for maximal apoptosis
This technical support center provides guidance for researchers using Atr-IN-13, a likely inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Due to the limited specific information on "this compound," this guide focuses on the principles of optimizing treatment duration for maximal apoptosis using ATR inhibitors as a class of compounds. The provided protocols and troubleshooting advice are based on established methodologies for similar inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ATR inhibitors like this compound?
ATR is a critical protein kinase in the DNA Damage Response (DDR) network.[1][2] It is activated by single-stranded DNA, which can arise from DNA damage or replication stress.[3][4] Once activated, ATR triggers a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[1] In many cancer cells, the G1 checkpoint is dysfunctional, making them highly dependent on the S and G2 checkpoints regulated by ATR for survival.[5] ATR inhibitors block the kinase activity of ATR, preventing the phosphorylation of its downstream targets.[2] This abrogation of the cell cycle checkpoint leads to premature entry into mitosis with unrepaired DNA, ultimately causing cell death, often through apoptosis or mitotic catastrophe.[5][6]
Q2: How do I determine the optimal treatment duration with this compound to induce maximal apoptosis?
The optimal treatment duration is highly dependent on the cell line, the concentration of the inhibitor, and the specific apoptotic event being measured.[7][8] A time-course experiment is essential to pinpoint the time of peak apoptotic activity.[7] It is recommended to treat cells with a fixed concentration of this compound and measure apoptosis at various time points (e.g., 6, 12, 24, 48, and 72 hours).[9][10] Different apoptotic markers peak at different times; for instance, caspase-8 activity might peak earlier than DNA fragmentation.[7]
Q3: What factors can influence the optimal treatment time for this compound?
Several factors can significantly impact the timing of apoptosis:
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Cell Line: Different cell lines exhibit varying sensitivities and timelines for apoptosis in response to the same treatment.[7]
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Drug Concentration: Higher concentrations of a drug may induce apoptosis more rapidly.[7] However, excessively high concentrations can lead to necrosis instead of apoptosis.[7][11]
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Apoptosis Assay: The specific event in the apoptotic cascade being measured will dictate the optimal time point. Early events like phosphatidylserine (PS) externalization (Annexin V staining) will be detectable before late-stage events like DNA fragmentation.[7]
Troubleshooting Guide
Q1: I am not observing any apoptosis after treating my cells with this compound. What could be the issue?
| Possible Cause | Suggested Solution |
| Insufficient Drug Concentration or Treatment Duration | The concentration of this compound may be too low, or the incubation time too short to induce apoptosis.[12] It's crucial to perform a dose-response and a time-course experiment to determine the optimal conditions.[12] |
| Apoptotic Cells in Supernatant Were Discarded | Early apoptotic cells can detach and be present in the supernatant. Always collect the supernatant along with the adherent cells before analysis.[12] |
| Reagent or Kit Failure | The apoptosis detection kit may have degraded. Use a positive control to validate the functionality of your assay reagents.[12] |
| Cell Health | Ensure you are using healthy, log-phase cells for your experiments. Over-confluent or starved cells may not respond as expected.[12] |
Q2: My results show a high level of necrosis rather than apoptosis. Why is this happening?
| Possible Cause | Suggested Solution |
| Excessively High Drug Concentration | A very high concentration of the inhibitor can induce rapid cell death through necrosis instead of the programmed cell death of apoptosis.[7][11] Reduce the concentration of this compound in your experiments. |
| Harsh Cell Handling | Over-trypsinization or vigorous pipetting can cause mechanical damage to the cell membrane, leading to necrotic-like staining.[12] Use gentle cell handling techniques and consider using a milder dissociation reagent like Accutase.[12] |
| Contamination | Contamination in your cell culture can lead to cell death that is not related to your experimental treatment. |
Q3: My apoptosis assay results are not reproducible. What are the potential reasons?
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells can affect the outcome of the experiment. Ensure consistent cell seeding density across all wells and experiments.[13] |
| Pipetting Errors | Inaccurate pipetting can lead to variability in drug concentrations and cell numbers.[14] Calibrate your pipettes regularly and ensure proper technique. |
| Fluctuating Incubation Times | The duration of drug treatment and staining should be kept consistent across all experiments.[9] |
| Edge Effects in Multi-well Plates | The outer wells of a microplate can be prone to evaporation, leading to changes in media and drug concentration.[13] To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
Data Presentation
Table 1: General Recommendations for Apoptosis Assay Parameters with ATR Inhibitors
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 7,500 cells/well (96-well plate) | A starting point that can be optimized for different cell lines to ensure they are in the logarithmic growth phase during treatment.[13] |
| Treatment Duration | 24, 48, 72 hours | A time-course is necessary as the peak of apoptosis can vary significantly between cell lines and drug concentrations.[13] |
| ATR Inhibitor Concentration | 0.01 - 1 µM | Based on concentrations used for other ATR inhibitors like VE-821 and VX-970 in clonogenic assays.[6] A dose-response curve is essential to determine the optimal concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment. Incubate overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound for the predetermined time points. Include a vehicle-only control.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
Collect the supernatant, which may contain detached apoptotic cells.
-
Combine the detached cells and the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.[15]
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at the desired density and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the chosen time points. Include a vehicle-only control and a positive control (e.g., staurosporine).[16]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Development:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Visualizations
Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: A general experimental workflow for determining the optimal treatment duration of this compound.
References
- 1. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 2. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of ATR activity via the RNA polymerase II associated factors CDC73 and PNUTS-PP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR activation is regulated by dimerization of ATR activating proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR inhibitors as a synthetic lethal therapy for tumours deficient in ARID1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Atractylodin Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
Issues with Atr-IN-13 stability in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ATR-IN-13 in long-term cell culture experiments. The information is designed to help you identify and address potential issues related to the stability and activity of the inhibitor, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
-
Solvent Selection: this compound, like many kinase inhibitors, exhibits poor solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions in 100% anhydrous DMSO.
-
Stock Concentration: A common practice is to prepare a stock solution at a concentration of 10 to 50 mM.[1]
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). When stored at -80°C, it is recommended to use the solution within 6 months.
Q2: I observe precipitation when I dilute my this compound stock solution into cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous culture medium is a common issue for hydrophobic compounds like this compound. This is due to the low solubility of the compound in aqueous environments.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize solvent-induced cytotoxicity. However, some cell lines may tolerate slightly higher concentrations.
-
Dilution Method: To minimize precipitation, it is recommended to add the DMSO stock solution directly to the pre-warmed cell culture medium with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this is likely to cause the compound to precipitate.
-
Working Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
Q3: How stable is this compound in cell culture medium at 37°C?
A3: The stability of this compound in cell culture medium at 37°C can be influenced by several factors, including the composition of the medium and the metabolic activity of the cells. While specific data for this compound is not available, information from structurally related and well-characterized ATR inhibitors suggests that these compounds have limited stability in aqueous solutions. For instance, prepared aqueous solutions of some kinase inhibitors are recommended for use within 4 hours at room temperature or 24 hours if refrigerated.
For long-term experiments (greater than 24 hours), it is crucial to consider that the effective concentration of this compound may decrease over time due to chemical degradation and/or cellular metabolism.
Q4: How often should I replace the medium containing this compound in my long-term experiment?
A4: To maintain a consistent effective concentration of this compound in long-term cell culture, it is advisable to replenish the medium containing the inhibitor regularly. Based on the potential for degradation and metabolism, consider replacing the medium every 24 to 48 hours. The optimal replenishment schedule may vary depending on your specific cell line and experimental conditions. It is recommended to validate the stability and activity of this compound in your experimental system (see Experimental Protocols section).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in culture medium after adding this compound. | 1. Poor aqueous solubility of the inhibitor. 2. Final concentration of the inhibitor is too high. 3. Improper dilution technique. | 1. Ensure the final DMSO concentration is below 0.1%. 2. Try a lower working concentration of this compound. 3. Add the DMSO stock directly to pre-warmed media with vigorous mixing. 4. Visually inspect the medium under a microscope for crystals after adding the inhibitor. |
| Loss of inhibitory effect in long-term experiments (>48 hours). | 1. Degradation of this compound in the culture medium at 37°C. 2. Cellular metabolism of the inhibitor. 3. Development of cellular resistance. | 1. Replenish the cell culture medium with fresh this compound every 24-48 hours. 2. Perform a time-course experiment to assess the stability of this compound in your specific cell line (see Protocol 3). 3. For very long-term studies, consider the possibility of resistance and select for shorter experimental endpoints where possible. |
| High levels of cell death or unexpected off-target effects. | 1. DMSO toxicity. 2. Off-target effects of the inhibitor at high concentrations. 3. The inhibitor concentration is too high for the specific cell line. | 1. Ensure the final DMSO concentration is at a level tolerated by your cells (typically ≤ 0.1%). Run a vehicle control (DMSO only) to assess solvent toxicity. 2. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the target without causing excessive toxicity. 3. Use the lowest effective concentration of the inhibitor. |
Quantitative Data Summary for Proxy ATR Inhibitors
The following table summarizes key data for well-characterized ATR inhibitors that can serve as a reference for this compound.
| Parameter | Berzosertib (M6620/VE-822) | Ceralasertib (AZD6738) | Elimusertib (BAY 1895344) |
| Solubility in DMSO | ~23-92 mg/mL | ~30 mg/mL | Soluble in DMSO |
| Aqueous Solubility | Low | Sparingly soluble | Low |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month. | ≥4 years at -20°C (as solid) | Stock in DMSO stable for 12 months at -80°C. |
| Plasma Half-life (in vivo) | ~17 hours (human) | ~8-16 hours (human) | ~8-11 hours (human) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution (10 mM):
-
Equilibrate the vial of solid this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Directly add the required volume of the 10 mM stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Immediately mix the working solution thoroughly by vortexing or inverting the tube multiple times.
-
Use the freshly prepared working solution for your experiment. Do not store working solutions in aqueous media.
-
Protocol 2: Workflow for Troubleshooting this compound Stability Issues```dot
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Atr-IN-13 vs Berzosertib (M6620/VE-822) efficacy comparison
An Objective Comparison of ATR Inhibitors: ATRN-119 vs. Berzosertib (M6620/VE-822)
In the landscape of precision oncology, targeting the DNA Damage Response (DDR) pathway has emerged as a promising strategy. A key regulator of this pathway is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Inhibition of ATR can lead to synthetic lethality in cancer cells with existing DNA repair defects and can sensitize tumors to DNA-damaging agents. This guide provides a comparative overview of two ATR inhibitors: ATRN-119, a novel macrocyclic inhibitor from Aprea Therapeutics, and Berzosertib (M6620/VE-822), a well-characterized inhibitor developed by Vertex Pharmaceuticals and licensed to Merck KGaA.
Mechanism of Action
Both ATRN-119 and Berzosertib are potent and selective inhibitors of ATR kinase.[1] ATR is a critical component of the cellular response to DNA replication stress.[2] When replication forks stall or DNA is damaged, ATR is activated and phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1).[1] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, these drugs prevent the phosphorylation of CHK1, leading to the abrogation of the S and G2/M checkpoints. This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and subsequent cell death.[1]
Preclinical Efficacy
A direct head-to-head preclinical comparison of ATRN-119 and Berzosertib is not publicly available. However, data from individual studies provide insights into their respective activities.
ATRN-119:
Preclinical data for ATRN-119 indicates potent anti-proliferative activity across a range of cancer cell lines and tumor growth inhibition in xenograft models of ovarian, colon, pancreatic, and prostate cancer.[3][4] It is described as a highly selective nanomolar inhibitor of ATR kinase.[4] One of the key potential advantages highlighted in preclinical studies is its potential for lower hematological toxicity compared to other ATR inhibitors.[3]
Berzosertib (M6620/VE-822):
Berzosertib has been extensively studied in preclinical models and has demonstrated significant efficacy both as a monotherapy and in combination with various DNA-damaging agents.
Monotherapy Activity
The following table summarizes the 50% inhibitory concentration (IC50) of Berzosertib in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | 0.285 | [5] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.252 | [5] |
| HCT116 | Colorectal Cancer | 0.061 | [6] |
Combination Therapy
Berzosertib has shown synergistic effects when combined with various chemotherapeutic agents and radiation. For instance, in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, the combination of Berzosertib and cisplatin resulted in a synergistic decrease in cell viability.[5] Preclinical studies have also demonstrated that Berzosertib enhances the efficacy of cisplatin in non-small cell lung cancer models and gemcitabine in pancreatic cancer models.[7][8]
Clinical Development
ATRN-119:
ATRN-119 is currently in a Phase 1/2a clinical trial for patients with advanced solid tumors harboring specific DNA Damage Response (DDR) mutations (NCT04905914).[9][10][11] Initial findings from the dose-escalation phase suggest that ATRN-119 is well-tolerated with a manageable toxicity profile, and no dose-limiting toxicities have been reported at doses up to 550 mg daily.[9] Preliminary signs of clinical activity, including stable disease and some tumor shrinkage, have been observed in a few heavily pretreated patients. The recommended Phase 2 dose has been established at 1100 mg once daily, with a strategic focus now shifting towards combination therapies.[12]
Berzosertib (M6620/VE-822):
Berzosertib has undergone more extensive clinical evaluation in multiple Phase 1 and 2 trials, both as a monotherapy and in combination with chemotherapy.[8][13][14] These trials have established its safety profile and recommended Phase 2 dose in various combinations.[13][15] Clinical activity, including partial and complete responses, has been observed in patients with advanced solid tumors, particularly when combined with carboplatin or gemcitabine.[13][14] For instance, in a Phase 1 trial, a complete response lasting 29 months was observed in one patient receiving Berzosertib monotherapy.[13] In combination with gemcitabine, Berzosertib has shown promising results in patients with platinum-resistant high-grade serous ovarian cancer.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating ATR inhibitor efficacy.
Caption: Simplified diagram of the ATR signaling pathway and the mechanism of action of ATR inhibitors.
Caption: A general workflow for the preclinical evaluation of ATR inhibitors in vitro.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of the ATR inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the ATR inhibitor (e.g., ATRN-119 or Berzosertib) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Western Blot for Phospho-Chk1 (Ser345)
This method is used to confirm the on-target activity of the ATR inhibitors by measuring the phosphorylation of its direct downstream target, CHK1.
-
Cell Lysis: Treat cancer cells with the ATR inhibitor for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Chk1 (Ser345) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of p-Chk1.
Conclusion
Both ATRN-119 and Berzosertib are promising ATR inhibitors with the potential to be effective cancer therapeutics. Berzosertib is more advanced in clinical development and has a substantial body of preclinical and clinical data supporting its efficacy, particularly in combination with DNA-damaging agents. ATRN-119 is a newer agent with a potentially favorable toxicity profile, though more preclinical and clinical data are needed to fully understand its therapeutic potential. The ongoing clinical evaluation of ATRN-119 will be crucial in defining its role in the landscape of DDR-targeted cancer therapies. For researchers and drug development professionals, the choice between these or other ATR inhibitors will depend on the specific cancer type, the desired combination strategy, and the emerging clinical data on efficacy and safety.
References
- 1. Facebook [cancer.gov]
- 2. Portico [access.portico.org]
- 3. Aprea Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of Oral ATR Inhibitor ATRN-119 for the Treatment of Advanced Solid Tumors - BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study Of ATRN-119 In Patients With Advanced Solid Tumors [clin.larvol.com]
- 10. Aprea Therapeutics Advances ATRN-119 Study for Solid Tumors - TipRanks.com [tipranks.com]
- 11. Aprea Unveils Initial Clinical Data on ATRi, ATRN-119, and Pre-Clinical Data on WEE1i, ATRN-1051, at AACR-NCI-EORTC International Conference Supporting Highly Differentiated Synthetic Lethality Portfolio | Aprea Therapeutics [ir.aprea.com]
- 12. Aprea Therapeutics Establishes Recommended Phase 2 Dose (RP2D) for ATRN-119, Considering Combination Therapies | Aprea Therapeutics [ir.aprea.com]
- 13. Phase I Trial of Berzosertib Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of ATR Inhibitors: Atr-IN-13 vs. Ceralasertib (AZD6738)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the potency of two prominent ATR inhibitors, Atr-IN-13 and Ceralasertib (AZD6738). The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
At a Glance: Potency Comparison
The following table summarizes the key potency metrics for this compound and Ceralasertib.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (pCHK1) | Reference(s) |
| This compound | ATR Kinase | 2 nM | Data not publicly available | |
| Ceralasertib (AZD6738) | ATR Kinase | 1 nM | 74 nM | [1][2][3][4] |
Note: The biochemical IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of purified ATR kinase by 50% in a cell-free system. The cellular IC50 for Ceralasertib reflects the concentration needed to inhibit the phosphorylation of CHK1 (a downstream target of ATR) by 50% in cancer cell lines.[3][4] Cellular potency data for this compound was not publicly available at the time of this guide's compilation.
In-Depth Potency Analysis
Ceralasertib (AZD6738) has been extensively characterized in both biochemical and cellular assays. Its biochemical IC50 of 1 nM positions it as a highly potent inhibitor of the isolated ATR kinase.[1][2][3][4] In a cellular context, Ceralasertib effectively inhibits the ATR signaling pathway, as evidenced by its IC50 of 74 nM for the inhibition of ATR-dependent CHK1 phosphorylation in various cancer cell lines, including H23, H460, A549, and H358.[1]
This compound demonstrates strong potency in biochemical assays with an IC50 of 2 nM against ATR kinase. While this value is comparable to that of Ceralasertib, the lack of publicly available cellular potency data for this compound makes a direct comparison of their effects within a cellular environment challenging.
Visualizing the Mechanism: The ATR Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a central player in the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks. Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability. Both this compound and Ceralasertib exert their effects by directly inhibiting the kinase activity of ATR, thereby disrupting this critical signaling cascade.
References
A Head-to-Head Comparison: Atr-IN-13 vs. ATR siRNA Knockdown for Targeting the DNA Damage Response
For researchers, scientists, and drug development professionals investigating the DNA Damage Response (DDR), the choice between a small molecule inhibitor and a genetic knockdown approach to target the master regulator kinase ATR is a critical experimental design decision. This guide provides an objective comparison of the experimental outcomes of using Atr-IN-13, a potent and selective ATR inhibitor, versus ATR siRNA-mediated knockdown.
This comparison guide synthesizes data from multiple studies to highlight the key differences in mechanism, efficacy, and potential confounding factors associated with each method. While direct comparative studies for this compound are limited, this guide draws upon data from structurally and functionally similar ATR inhibitors to provide a comprehensive overview for researchers.
At a Glance: Key Differences in Experimental Outcomes
| Feature | This compound (ATR Inhibitor) | ATR siRNA Knockdown |
| Mechanism of Action | Rapid and reversible inhibition of ATR kinase activity. | Degradation of ATR mRNA leading to reduced protein expression. |
| Onset of Action | Fast (minutes to hours). | Slow (24-72 hours to achieve maximal protein reduction). |
| Duration of Effect | Dependent on compound half-life and washout. | Prolonged (days), dependent on cell division and protein turnover. |
| Specificity | Potential for off-target kinase inhibition. | Potential for off-target mRNA degradation through seed region homology.[1][2][3][4] |
| Typical Efficacy | IC50 values typically in the nanomolar range for cell viability.[5][6][7] | 50-70% protein reduction is considered effective.[8][9] |
| Downstream Effect | Abrogation of Chk1 phosphorylation within minutes to hours.[10][11] | Reduction in total and phosphorylated Chk1 levels follows ATR protein depletion.[12] |
| Phenotypic Outcome | Can induce replication catastrophe and cell death, with effects potentially differing from genetic knockdown due to the presence of non-functional protein.[13][14] | Induces phenotypes associated with loss of ATR function, such as reduced cell viability and increased sensitivity to DNA damaging agents.[12][15] |
| Key Advantage | Temporal control over ATR inhibition. | High specificity for the target protein's synthesis. |
| Key Disadvantage | Potential for off-target effects and requirement for careful dose-response studies. | Slower onset of action and potential for incomplete knockdown and off-target effects. |
Visualizing the Approaches
ATR Signaling Pathway
Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.
Experimental Workflow: A Comparative Overview
Caption: Comparative workflow for evaluating this compound and ATR siRNA.
Mechanism of Action: A Logical Comparison
Caption: Contrasting mechanisms of ATR targeting by inhibitor versus siRNA.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., U2OS, HeLa, or a line relevant to your research).
-
Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment or transfection (typically 50-70% confluency).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., a dose-response range from 0.01 to 10 µM).
-
Replace the existing medium with the drug-containing medium.
-
Incubate for the desired time points (e.g., 1, 6, 24, 48, 72 hours).
-
-
ATR siRNA Transfection:
-
Use a validated ATR-targeting siRNA and a non-targeting control siRNA.
-
Prepare siRNA-lipid transfection complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX). A final siRNA concentration of 10-50 nM is a common starting point.[15]
-
Add the transfection complexes to the cells in a serum-free or reduced-serum medium.
-
After 4-6 hours, replace the transfection medium with a complete culture medium.
-
Incubate for 48-72 hours to allow for mRNA degradation and protein depletion.[12]
-
Western Blot Analysis for Target Engagement and Downstream Effects
-
Cell Lysis: After the incubation period, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assays
-
Plating: Seed cells in 96-well plates.
-
Treatment/Transfection: Treat with a dose range of this compound or transfect with ATR siRNA as described above.
-
Incubation: Incubate for 72 hours.[5]
-
Assay: Perform a cell viability assay such as:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent directly to the wells, incubate, and measure luminescence.
-
-
Data Analysis: Normalize the results to untreated or control siRNA-transfected cells and plot dose-response curves to determine the IC50 for this compound or the percentage of viability reduction for ATR siRNA.[5]
Concluding Remarks
The choice between this compound and ATR siRNA depends on the specific experimental question. For studies requiring rapid and reversible inhibition of ATR activity to dissect the immediate consequences of kinase inhibition, this compound is the superior tool. For experiments aiming to understand the cellular consequences of a sustained loss of the ATR protein, siRNA-mediated knockdown is more appropriate.
It is crucial to acknowledge the potential for off-target effects with both methodologies. For this compound, profiling against a panel of kinases can help determine its specificity. For ATR siRNA, using multiple distinct siRNA sequences targeting different regions of the ATR mRNA and performing rescue experiments with an siRNA-resistant ATR construct can help validate that the observed phenotype is on-target.
Ultimately, a comprehensive understanding of ATR's role in cellular processes can be best achieved by employing both chemical and genetic approaches in a complementary fashion, as this can help to distinguish between the effects of inhibiting kinase activity and the effects of protein depletion.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. esiRNA Knockdown Efficiency Tested by Western Blotting [merckmillipore.com]
- 10. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scholars@Duke publication: Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase. [scholars.duke.edu]
- 14. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of ATR-IN-13 Against Other PIKK Family Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of ATR-IN-13, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, DNA damage response (DDR), and kinase inhibitor development. Here, we present a representative selectivity profile of an ATR inhibitor against other members of the Phosphoinositide 3-kinase-related kinase (PIKK) family, detail the experimental methodologies for determining kinase inhibition, and provide visual representations of the relevant signaling pathway and experimental workflow.
The PIKK family of serine/threonine protein kinases plays a crucial role in cellular processes such as cell cycle regulation, DNA repair, and nutrient sensing.[1][2] This family includes ATR, Ataxia Telangiectasia Mutated (ATM), DNA-dependent protein kinase (DNA-PK), mammalian target of rapamycin (mTOR), and Suppressor with Morphological effect on Genitalia 1 (SMG1).[1][2] Due to the significant homology within the kinase domains of PIKK family members, assessing the selectivity of a kinase inhibitor is a critical step in its development to understand its potential off-target effects and therapeutic window.
Data Presentation: Comparative Selectivity of an ATR Inhibitor
The following table summarizes the inhibitory activity (IC50 values) of a representative ATR inhibitor, analogous to this compound, against key members of the PIKK family. Lower IC50 values indicate higher potency. The selectivity is determined by the ratio of IC50 values for off-target kinases to the IC50 for the primary target (ATR).
| Kinase Target | Representative IC50 (nM) | Selectivity Fold (vs. ATR) |
| ATR | 1.5 | 1 |
| ATM | 850 | 567 |
| DNA-PK | 1200 | 800 |
| mTOR | 2500 | 1667 |
| SMG1 | >5000 | >3333 |
Note: The data presented is representative of a highly selective ATR inhibitor and serves as an example. Actual values for this compound should be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments cited in determining the selectivity profile are provided below.
In Vitro Kinase Inhibition Assay (HTRF® Assay)
This biochemical assay quantitatively measures the inhibition of kinase activity.
Objective: To determine the IC50 value of this compound against ATR, ATM, DNA-PK, mTOR, and SMG1 kinases.
Materials:
-
Recombinant human ATR, ATM, DNA-PK, mTOR, and SMG1 kinases
-
Biotinylated peptide substrate (e.g., Biotin-p53 for ATR/ATM, specific substrates for other kinases)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or other test compounds) serially diluted in DMSO
-
HTRF® detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 384-well plate, add 2 µL of the diluted compound.
-
Add 4 µL of a mix containing the respective kinase and its biotinylated substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Km for each kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of HTRF® detection buffer containing EDTA.
-
Add 5 µL of a pre-mixed solution of Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF®-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a non-linear regression curve fit.
Cell-Based Target Engagement Assay (Western Blot)
This assay confirms the inhibition of ATR activity within a cellular context by measuring the phosphorylation of a downstream target.
Objective: To assess the ability of this compound to inhibit ATR-mediated phosphorylation of Chk1 in cells.
Materials:
-
Human cancer cell line (e.g., HeLa or U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with increasing concentrations of this compound for 1 hour.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-Chk1 signal to total Chk1 and the loading control (GAPDH).
Mandatory Visualizations
PIKK Family Signaling Pathways
Caption: Simplified signaling pathways of key PIKK family members in the DNA damage response.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM, ATR and DNA-PKcs kinases—the lessons from the mouse models: inhibition ≠ deletion - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy Correlation for ATR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies increasingly relies on a strong correlation between in vitro and in vivo experimental findings. This guide provides a comparative analysis of the efficacy of ATR (Ataxia-Telangiectasia and Rad3-related) inhibitors, a promising class of anti-cancer agents, in both laboratory and preclinical animal models. While specific data for a compound designated "Atr-IN-13" is not publicly available, this guide synthesizes data from studies on well-characterized ATR inhibitors such as berzosertib (VX-970), ceralasertib (AZD6738), and NU6027 to provide a representative overview of the expected correlations in efficacy.
ATR is a critical kinase in the DNA damage response (DDR) pathway, playing a key role in sensing and responding to single-stranded DNA and replication stress.[1][2][3] Inhibition of ATR can selectively sensitize cancer cells to DNA-damaging agents and radiation, particularly in tumors with existing DDR defects, such as those with p53 or ATM mutations.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative ATR inhibitors from various preclinical studies.
Table 1: In Vitro Efficacy of ATR Inhibitors in Cancer Cell Lines
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Combination Agent | Fold Sensitization | Reference |
| Berzosertib (VX-970) | OE21 | Esophageal Cancer | 50 (used concentration) | Cisplatin | Significant (P < 0.001) | [4] |
| Berzosertib (VX-970) | FLO-1 | Esophageal Cancer | 50 (used concentration) | Carboplatin | Significant (P < 0.05) | [4] |
| Ceralasertib (AZD6738) | Multiple | Various | Not specified | Olaparib (PARP inhibitor) | Synergistic | [6] |
| NU6027 | A2780 | Ovarian Cancer | ~1000 | Cisplatin | ~2-fold | [7] |
| NU6027 | A2780 | Ovarian Cancer | ~1000 | Olaparib (PARP inhibitor) | Synergistic | [7] |
Table 2: In Vivo Efficacy of ATR Inhibitors in Xenograft Models
| ATR Inhibitor | Xenograft Model | Cancer Type | Combination Therapy | Outcome | Reference |
| Berzosertib (VX-970) | Esophageal Cancer PDX | Esophageal Cancer | Radiation | Significant tumor growth delay | [4] |
| Ceralasertib (AZD6738) | ATM-deficient PDX | Various | Monotherapy | Significant tumor growth inhibition | [8] |
| Ceralasertib (AZD6738) | ATM-deficient PDX | Various | Olaparib (PARP inhibitor) | Tumor regression | [8] |
| ATRi (unspecified) | Glioblastoma (SMA560/VM/Dk) | Glioblastoma | Monotherapy | Prolonged latency | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental results. Below are representative protocols for key in vitro and in vivo assays used to evaluate ATR inhibitors.
In Vitro Assays
1. Cell Viability and Clonogenic Survival Assay:
-
Objective: To determine the cytotoxic effect of the ATR inhibitor alone and in combination with other agents.
-
Method:
-
Cancer cell lines are seeded in 6-well plates at a density of 500-1000 cells per well.
-
After 24 hours, cells are treated with the ATR inhibitor at various concentrations, with or without a DNA-damaging agent (e.g., cisplatin, radiation).
-
The treatment medium is removed after a specified time (e.g., 24 hours), and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
Colonies containing >50 cells are counted, and the surviving fraction is calculated relative to the untreated control.
-
2. Western Blotting for Phospho-CHK1 (Ser345):
-
Objective: To confirm the on-target activity of the ATR inhibitor by measuring the phosphorylation of its downstream target, CHK1.
-
Method:
-
Cells are treated with a DNA-damaging agent (e.g., hydroxyurea) to induce ATR activity, with or without the ATR inhibitor.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-CHK1 (Ser345) and total CHK1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. A decrease in the phospho-CHK1 signal in the presence of the ATR inhibitor indicates target engagement.[7]
-
In Vivo Studies
1. Xenograft Tumor Growth Delay Study:
-
Objective: To evaluate the anti-tumor efficacy of the ATR inhibitor in a living organism.
-
Method:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, ATR inhibitor alone, combination agent alone, combination of ATR inhibitor and agent).
-
The ATR inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
The study endpoint is typically when tumors reach a maximum allowed size or at a predetermined time point. Tumor growth delay is a key measure of efficacy.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for understanding the mechanism of action and the rationale behind the therapeutic strategy.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Effects of ATR and CHK1 Inhibitors on Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of ATR inhibitors (represented by VE-821, Ceralasertib [AZD6738], and Berzosertib) and CHK1 inhibitors on cell cycle arrest. Due to the limited availability of public data on "Atr-IN-13," this guide focuses on well-characterized ATR inhibitors to provide a comprehensive overview of the class. The information presented is supported by experimental data and includes detailed methodologies for key experiments.
Introduction
The DNA damage response (DDR) is a critical signaling network that maintains genomic integrity. Two key kinases in this pathway, Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (CHK1), play pivotal roles in orchestrating cell cycle arrest to allow for DNA repair.[1][2][3] Consequently, inhibitors targeting ATR and CHK1 have emerged as promising therapeutic agents in oncology, particularly in combination with DNA-damaging chemotherapies or as monotherapies in tumors with specific genetic vulnerabilities.[1][4] This guide compares the effects of these two classes of inhibitors on cell cycle progression, providing a framework for understanding their distinct and overlapping mechanisms of action.
Mechanism of Action in Cell Cycle Control
Both ATR and CHK1 are central to the G2/M and intra-S phase checkpoints, which are crucial for preventing cells with damaged DNA from entering mitosis.[3][5][6]
-
ATR (Ataxia Telangiectasia and Rad3-related): ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.[7] Upon activation, ATR phosphorylates a range of substrates, including CHK1, to initiate a signaling cascade that leads to cell cycle arrest.[3][8]
-
CHK1 (Checkpoint Kinase 1): As a major downstream effector of ATR, CHK1 is a serine/threonine kinase that, once phosphorylated by ATR, becomes fully active.[3][8] Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to their inactivation.[3] This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis, thereby inducing cell cycle arrest, primarily at the G2/M transition.[5]
Inhibition of either ATR or CHK1 disrupts this signaling cascade, abrogating the cell cycle checkpoint and forcing cells with damaged DNA to proceed into mitosis, often leading to mitotic catastrophe and cell death.[1][3]
Quantitative Comparison of Cell Cycle Arrest
The following tables summarize the effects of representative ATR and CHK1 inhibitors on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry analysis of propidium iodide-stained cells.
ATR Inhibitor Effects on Cell Cycle Distribution
| Inhibitor | Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| VE-821 | U2OS | 1 µM | 24 hours | Little effect alone; combination with CHK1 inhibitor AZD7762 caused severe S phase arrest. | [9] |
| HT29 (Colon) | 1 µM | 17 hours (post 1h Top1 inhibitor) | Abrogated S-phase delay induced by Top1 inhibitors, allowing progression to G2/M. | [10] | |
| Ceralasertib (AZD6738) | SNU478 (Biliary Tract) | 0.1 - 1 µM | 3 days | Dose-dependent increase in the proportion of cells in S and G2/M phases. | [11][12] |
| SNU869 (Biliary Tract) | 0.1 - 1 µM | 3 days | Dose-dependent increase in the proportion of cells in S and G2/M phases. | [11][12] | |
| NCI-H1299 (Lung) | 0.1 µM | 6 hours (pre-radiation) | Reduced the percentage of cells in G2 after radiation, suggesting checkpoint abrogation. | [4] | |
| Berzosertib (M6620/VX-970) | Cal-27 (HNSCC) | 0.25 µM | 72 hours | Dose-dependent decrease in cell viability, indicative of cell cycle arrest and/or apoptosis. | [13] |
| FaDu (HNSCC) | 0.25 µM | 72 hours | Dose-dependent decrease in cell viability, indicative of cell cycle arrest and/or apoptosis. | [13] |
CHK1 Inhibitor Effects on Cell Cycle Distribution
| Inhibitor | Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| MK-8776 | HeLa | 500 nM | 8 hours (post-irradiation) | Abrogated radiation-induced G2 arrest. | [14] |
| EMT6 | 200 nM | 4.5 hours (post-irradiation) | Abrogated radiation-induced G2 arrest. | [14] | |
| AZD7762 | U2OS | 0.3 µM | 24 hours | Little effect alone; combination with ATR inhibitor VE-821 caused severe S phase arrest. | [9] |
| V158411 | MDA-MB-468 (Breast) | GI50 concentration | 24 hours | Increased sub-G1 population, indicating apoptosis. | [6] |
| SKOV-3 (Ovarian) | GI50 concentration | 24 hours | Increased sub-G1 population, indicating apoptosis. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow for analyzing cell cycle arrest.
Figure 1: Simplified ATR-CHK1 signaling pathway leading to G2/M cell cycle arrest and the points of intervention by ATR and CHK1 inhibitors.
Figure 2: General experimental workflow for analyzing inhibitor-induced cell cycle arrest using flow cytometry.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of ATR or CHK1 inhibitors for the specified duration. Include a vehicle-treated control.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, then neutralize with complete medium. Transfer the cell suspension to a centrifuge tube.
-
Fixation: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to ensure only DNA is stained.
-
Flow Cytometry: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the general procedure for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-Cyclin B1, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Both ATR and CHK1 inhibitors effectively disrupt the G2/M cell cycle checkpoint, leading to cell cycle arrest or abrogation of arrest induced by DNA damaging agents. While their mechanisms are closely linked within the same signaling pathway, the specific cellular context, including the genetic background of the cancer cells (e.g., p53 status), can influence the precise outcome of inhibitor treatment. The quantitative data presented in this guide highlight the dose- and time-dependent effects of these inhibitors on cell cycle distribution. The provided protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the ATR-CHK1 pathway.
References
- 1. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers | springermedizin.de [springermedizin.de]
- 7. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mitosis-Specific and R Loop-Driven ATR Pathway Promotes Faithful Chromosome Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling Atr-IN-13: A Comparative Analysis with Established ATR Inhibitors
For researchers, scientists, and professionals in drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides a cross-validation of the experimental data available for the novel ATR inhibitor, Atr-IN-13, with publicly available data for other well-characterized ATR inhibitors. Due to the limited published data for this compound, this comparison focuses on positioning its reported potency against established compounds, namely Berzosertib (M6620/VX-970), Ceralasertib (AZD6738), and VE-821.
This compound, also known as compound A9, is described as a potent ATR kinase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 2 nM. This information originates from the patent CN113929688A. At present, there is a lack of peer-reviewed publications detailing further experimental validation of this compound's activity, such as in cellular assays or through detailed mechanistic studies.
This guide aims to provide a framework for comparison by presenting the available data for this compound alongside corresponding data for established ATR inhibitors. This will allow for a preliminary assessment of this compound's potential and highlight the experimental avenues that will be crucial to explore for its further characterization.
Comparative Analysis of ATR Inhibitor Potency
The primary metric available for this compound is its in vitro IC50 value against the ATR kinase. The following table compares this value with those of Berzosertib, Ceralasertib, and VE-821.
| Compound | In Vitro IC50 (ATR Kinase) | Key Cellular Effects | Reference |
| This compound (compound A9) | 2 nM | Data not publicly available | Patent CN113929688A |
| Berzosertib (M6620/VX-970) | <19 nM | Dose-dependent decrease in cell viability in HNSCC cell lines (IC50: 0.25–0.29 µM). Synergizes with cisplatin.[1] | [2] |
| Ceralasertib (AZD6738) | 1 nM | Inhibits cell viability in various cancer cell lines. Induces senescence and DNA damage.[3] | [3][4] |
| VE-821 | 13 nM (Ki) / 26 nM (IC50) | Sensitizes cancer cells to topoisomerase I inhibitors. Minimal effect on cell viability alone up to 10 µM.[5][6] | [6][7] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's putative mechanism of action, it is essential to visualize the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. ATR is a crucial kinase in the DNA Damage Response (DDR) pathway, primarily activated by single-stranded DNA, which often arises from replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.
References
- 1. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. In vitro ATR kinase assay [bio-protocol.org]
- 5. promega.com [promega.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Potentially Hazardous Research Chemicals
Disclaimer: A specific Safety Data Sheet (SDS) for "Atr-IN-13" is not publicly available. The following guidance is based on the safety information for the closely related compound ATR-IN-11 and general laboratory safety protocols. This information is intended as a precautionary guide and is not a substitute for the official SDS for this compound, which you must obtain from your supplier. Always prioritize the information provided in the specific SDS for the compound you are handling.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling potentially hazardous chemical compounds. The focus is on immediate safety, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Summary
Based on the Safety Data Sheet for the related compound ATR-IN-11, the primary hazards are summarized below. It is crucial to assume that this compound may have similar or additional hazards.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264, P270, P301 + P312, P330, P501 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273, P391 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P273, P391 |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure to hazardous chemicals.[2] The following table outlines the recommended PPE for handling compounds like ATR-IN-11.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes | Safety goggles with side-shields.[1] | ANSI Z87.1 / EN 166 |
| Hands | Protective gloves (chemically resistant).[1] | Consult glove manufacturer's compatibility charts. |
| Body | Impervious clothing, such as a lab coat.[1] | |
| Respiratory | Suitable respirator if dust or aerosols are generated.[1] | NIOSH/MSHA approved. |
Operational Plan: Handling and First Aid
Adherence to a strict operational plan is critical for safe handling. This includes engineering controls, safe handling practices, and emergency first aid procedures.
Engineering Controls
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Safety Stations: Ensure an accessible safety shower and eye wash station are located near the workstation.[1]
Safe Handling Workflow
The following diagram outlines a standard workflow for the safe handling of potentially hazardous research chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
